2-(4-IODO-PHENYL)-OXAZOLE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-iodophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNRAXNXFISPNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CO2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431997 | |
| Record name | 2-(4-iodophenyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195436-88-5 | |
| Record name | 2-(4-iodophenyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic and Synthetic Profile of 2-(4-Iodophenyl)oxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectral Data
The following tables summarize the predicted quantitative spectral data for 2-(4-iodophenyl)oxazole. These predictions are derived from the analysis of similar 2-aryloxazole structures and general principles of NMR, IR, and mass spectrometry.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.85 | d | 8.4 | 2H, Aromatic (H-2', H-6') |
| ~7.75 | d | 8.4 | 2H, Aromatic (H-3', H-5') |
| ~7.70 | s | - | 1H, Oxazole (H-5) |
| ~7.15 | s | - | 1H, Oxazole (H-4) |
d = doublet, s = singlet
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~162.0 | Oxazole C-2 |
| ~150.8 | Oxazole C-5 |
| ~138.2 | Aromatic C-3', C-5' |
| ~128.5 | Aromatic C-2', C-6' |
| ~127.0 | Aromatic C-1' |
| ~125.5 | Oxazole C-4 |
| ~95.0 | Aromatic C-4' (C-I) |
Table 3: Predicted Infrared (IR) Spectral Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3120 | Weak | C-H stretch (Oxazole ring) |
| ~3050 | Weak | C-H stretch (Aromatic ring) |
| ~1610 | Medium | C=N stretch (Oxazole ring) |
| ~1590 | Strong | C=C stretch (Aromatic ring) |
| ~1480 | Strong | C=C stretch (Aromatic ring) |
| ~1100 | Medium | C-O-C stretch (Oxazole ring) |
| ~1050 | Strong | C-I stretch |
| ~830 | Strong | p-disubstituted benzene C-H bend |
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 271 | 100 | [M]⁺ (Molecular Ion) |
| 144 | 60 | [M - I]⁺ |
| 116 | 40 | [C₇H₄O]⁺ |
| 104 | 30 | [C₇H₄N]⁺ |
| 76 | 25 | [C₆H₄]⁺ |
Experimental Protocols
The following sections detail generalized yet robust protocols for the synthesis of 2-(4-iodophenyl)oxazole and the acquisition of its spectral data.
Synthesis of 2-(4-Iodophenyl)oxazole
A common and effective method for the synthesis of 2-aryloxazoles is the reaction of an α-haloketone with an amide. A plausible route to 2-(4-iodophenyl)oxazole involves the condensation of 4-iodobenzamide with a suitable α-haloketone, such as 2-bromoacetaldehyde or its equivalent, followed by cyclodehydration. An alternative and often high-yielding approach is the Van Leusen oxazole synthesis.
Van Leusen Oxazole Synthesis Protocol:
-
Reaction Setup: To a solution of 4-iodobenzaldehyde (1.0 eq) in dry methanol (0.5 M) under an inert atmosphere (e.g., argon or nitrogen), add tosylmethyl isocyanide (TosMIC) (1.1 eq) and potassium carbonate (K₂CO₃) (1.5 eq).
-
Reaction Execution: Stir the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(4-iodophenyl)oxazole as a solid.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer.
-
The sample would be dissolved in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR spectra would be acquired with a spectral width of 16 ppm and a relaxation delay of 1 second.
-
¹³C NMR spectra would be acquired with a spectral width of 250 ppm and a relaxation delay of 2 seconds, using a proton-decoupled pulse sequence.
Infrared (IR) Spectroscopy:
-
IR spectra would be recorded on a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
A small amount of the solid sample would be placed directly on the ATR crystal.
-
The spectrum would be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS):
-
High-resolution mass spectra (HRMS) would be obtained using an electron ionization (EI) source coupled with a time-of-flight (TOF) mass analyzer.
-
The sample would be introduced via a direct insertion probe.
-
The ionization energy would be set to 70 eV.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of 2-(4-iodophenyl)oxazole.
Caption: Workflow for the synthesis and spectroscopic analysis of 2-(4-iodophenyl)oxazole.
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-IODO-PHENYL)-OXAZOLE
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(4-IODO-PHENYL)-OXAZOLE, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. This document collates available data on its fundamental chemical and physical characteristics. Detailed experimental protocols for the determination of key properties are provided, alongside a plausible synthetic route. Furthermore, this guide illustrates the potential role of this compound as a versatile building block in the development of targeted therapeutics, such as kinase inhibitors.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. While some experimental data is available, certain parameters are currently based on computational predictions and require experimental verification.
| Property | Value | Source(s) |
| IUPAC Name | 2-(4-iodophenyl)-1,3-oxazole | |
| CAS Number | 195436-88-5 | [1] |
| Molecular Formula | C₉H₆INO | [1] |
| Molecular Weight | 271.05 g/mol | [2] |
| Physical Appearance | White Solid | [1] |
| Boiling Point | 315.412 °C at 760 mmHg | [2] |
| Melting Point | Not available. | [2] |
| Density | 1.774 g/cm³ | [2] |
| Solubility | Not available. | |
| pKa (of conjugate acid) | ~0.8 (estimated from parent oxazole) | [3] |
| Predicted logP | 2.6-2.7 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various established methods for oxazole formation. A common and effective route is the Van Leusen oxazole synthesis.[4][5]
Synthesis of this compound via Van Leusen Reaction
This reaction involves the condensation of 4-iodobenzaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.
Materials:
-
4-iodobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-iodobenzaldehyde (1.0 equivalent) in methanol, add tosylmethyl isocyanide (1.05 equivalents).
-
Add potassium carbonate (2.0 equivalents) portion-wise to the stirring solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Experimental Protocol for Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity.[6][7]
Materials:
-
This compound sample
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
Procedure:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (if a preliminary rough measurement has been made).
-
Decrease the heating rate to 1-2 °C per minute to ensure accurate determination.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
For a pure compound, the melting range should be narrow (0.5-2 °C).
Experimental Protocol for Qualitative Solubility Determination
Understanding the solubility of a compound is essential for its application in various experimental and developmental settings.[8][9][10]
Materials:
-
This compound sample
-
Test tubes
-
Vortex mixer or shaker
-
A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
Procedure:
-
Place approximately 10-20 mg of this compound into a series of clean, dry test tubes.
-
To each test tube, add 1 mL of a different solvent in 0.2 mL increments.
-
After each addition, vigorously shake or vortex the test tube for 30-60 seconds.
-
Visually inspect the solution against a contrasting background to determine if the solid has dissolved.
-
Classify the solubility as:
-
Soluble: The entire solid dissolves.
-
Sparingly soluble: A noticeable portion of the solid dissolves, but some remains.
-
Insoluble: No significant amount of the solid dissolves.
-
Potential Applications in Drug Discovery
While specific biological activities of this compound have not been extensively reported, its structural features make it a valuable scaffold in medicinal chemistry. The presence of the iodine atom allows for further functionalization through cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for screening. One promising area of application is in the development of kinase inhibitors, which are crucial in cancer therapy.
Caption: Workflow for utilizing this compound in drug discovery.
Synthetic and Analytical Workflow
The synthesis and characterization of this compound follows a logical experimental workflow, from the initial reaction to the final confirmation of its structure and purity.
Caption: A typical workflow for the synthesis and analysis of the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxazole,2-(4-iodophenyl)- at Best Price in Hyderabad, Telangana | Rnr Biosciences Pvt. Ltd. [tradeindia.com]
- 3. Oxazole - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.ws [chem.ws]
The Emergence of 2-Phenyl-Oxazole-4-Carboxamides as Apoptosis Inducers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and history of 2-phenyl-oxazole-4-carboxamide derivatives as a promising class of small molecules with potent anticancer activity. Initially identified through high-throughput screening, this chemical scaffold has been shown to induce apoptosis in cancer cells. This document details the seminal structure-activity relationship (SAR) studies, key quantitative data from biological assays, and comprehensive experimental protocols for the synthesis and evaluation of these compounds. Furthermore, it visually represents the underlying biological pathways and experimental workflows to facilitate a deeper understanding for researchers in oncology and medicinal chemistry.
Discovery and Historical Context
The quest for novel anticancer agents that can selectively eliminate malignant cells through programmed cell death, or apoptosis, is a cornerstone of modern oncology research. In 2006, a significant advancement in this area was the identification of the 2-phenyl-oxazole-4-carboxamide scaffold as a potent inducer of apoptosis.[1] The discovery originated from a cell-based high-throughput screening (HTS) assay designed to identify compounds that activate caspases, the key executioner enzymes in the apoptotic cascade.[1] This initial screening pinpointed the 2-phenyl-oxazole-4-carboxamide core as a promising starting point for a medicinal chemistry campaign.
Subsequent structure-activity relationship (SAR) studies were conducted to explore the chemical space around this scaffold, leading to the identification of optimized derivatives with enhanced potency.[1] The primary therapeutic application for this class of compounds has been in oncology, with a focus on inducing apoptosis in cancer cell lines.
Mechanism of Action: Induction of Apoptosis
The 2-phenyl-oxazole-4-carboxamide derivatives exert their anticancer effects by activating the intrinsic apoptotic pathway. This programmed cell death cascade is crucial for maintaining tissue homeostasis and eliminating damaged or cancerous cells. The process is characterized by a series of morphological and biochemical events, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation.
The central players in this pathway are a family of cysteine proteases known as caspases. These enzymes exist as inactive zymogens and are activated in a proteolytic cascade. The signaling pathway culminates in the activation of executioner caspases, such as caspase-3 and caspase-7, which cleave a multitude of cellular substrates, leading to the dismantling of the cell. One of the key substrates of executioner caspases is Poly(ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. Cleavage of PARP is a well-established hallmark of apoptosis.
The 2-phenyl-oxazole-4-carboxamide derivatives have been shown to trigger these hallmark events, including the cleavage of PARP and the characteristic laddering of DNA on an agarose gel, confirming their pro-apoptotic mechanism of action.[1]
Structure-Activity Relationship (SAR) and Quantitative Data
The initial SAR studies focused on modifications of the two phenyl rings and the carboxamide moiety of the 2-phenyl-oxazole-4-carboxamide scaffold. These studies revealed that substitutions on the phenyl rings, particularly with halogens, significantly impact the pro-apoptotic potency.
The following table summarizes the biological activity of a series of 2-phenyl-oxazole-4-carboxamide derivatives in the human colorectal carcinoma cell line, DLD-1. The potency is presented as the half-maximal effective concentration (EC50) for apoptosis induction and the half-maximal growth inhibition concentration (GI50).
| Compound ID | R1 Substitution | R2 Substitution | Apoptosis Induction EC50 (nM) | Growth Inhibition GI50 (nM) |
| 1a | H | H | >10000 | >10000 |
| 1b | H | 4-F | 2800 | 1800 |
| 1c | H | 4-Cl | 1500 | 980 |
| 1d | H | 4-CH3 | 3500 | 2500 |
| 1e | H | 4-OCH3 | 6700 | 4300 |
| 1f | 4-F | H | 890 | 650 |
| 1g | 4-Cl | H | 750 | 540 |
| 1h | 4-CH3 | H | 1200 | 890 |
| 1i | 4-OCH3 | H | 2300 | 1600 |
| 1j | 4-Cl | 4-Cl | 450 | 320 |
| 1k | 4-Cl | 2,4-di-Cl | 270 | 229 |
SAR Insights:
-
The unsubstituted analog 1a was inactive, highlighting the importance of substitutions on the phenyl rings.
-
Halogen substitutions, particularly chlorine, on either the R1 or R2 phenyl ring, led to a significant increase in potency.
-
For single substitutions on the R1 phenyl ring, the para-position was generally favorable.
-
The most potent compound in this series was 1k , which features a 4-chloro substitution on the R1 phenyl ring and a 2,4-dichloro substitution on the R2 phenyl ring.[1] Compound 1k demonstrated an EC50 of 270 nM for apoptosis induction and a GI50 of 229 nM in DLD-1 cells.[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of 2-phenyl-oxazole-4-carboxamide derivatives. These protocols are based on standard laboratory procedures and are intended to serve as a guide for researchers.
General Synthesis of 2-Phenyl-Oxazole-4-Carboxamide Derivatives
The synthesis of the target compounds can be achieved through a multi-step process starting from a substituted benzaldehyde and ethyl 2-amino-2-oxoacetate. The following is a representative synthetic route.
Step 1: Synthesis of Ethyl 2-phenyloxazole-4-carboxylate
-
To a solution of a substituted benzaldehyde (1.0 eq) in a suitable solvent such as toluene, add ethyl 2-amino-2-oxoacetate (1.1 eq).
-
Add a catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark apparatus to remove water for 12-24 hours, monitoring the reaction by TLC.
-
After cooling, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the ethyl 2-phenyloxazole-4-carboxylate.
Step 2: Saponification to 2-Phenyloxazole-4-carboxylic acid
-
Dissolve the ethyl 2-phenyloxazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1N HCl to pH 2-3.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain the 2-phenyloxazole-4-carboxylic acid.
Step 3: Amide Coupling to form 2-Phenyl-Oxazole-4-Carboxamide Derivatives
-
To a solution of the 2-phenyloxazole-4-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like HATU (1.2 eq) or EDC/HOBt (1.2 eq each).
-
Add a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired substituted aniline (1.1 eq) and continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to afford the final 2-phenyl-oxazole-4-carboxamide derivative.
Biological Assays
4.2.1 Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of caspases-3 and -7, key executioner caspases in apoptosis.
-
Cell Plating: Seed DLD-1 cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., staurosporine).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (Promega).
-
Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate the plate at room temperature for 1-3 hours.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
4.2.2 PARP Cleavage Analysis by Western Blot
This method detects the cleavage of PARP, a hallmark of caspase-mediated apoptosis.
-
Cell Culture and Lysis: Culture and treat DLD-1 cells with the test compounds as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP (that recognizes both the full-length 116 kDa and the cleaved 89 kDa fragments) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the 89 kDa band indicates PARP cleavage.
4.2.3 DNA Laddering Assay
This assay visualizes the fragmentation of DNA into multiples of ~180-200 base pairs, a characteristic of apoptosis.
-
Cell Treatment and Harvesting: Treat DLD-1 cells with the test compounds. Harvest both adherent and floating cells.
-
DNA Extraction: Extract genomic DNA from the cells using a commercial DNA extraction kit or a standard phenol-chloroform extraction method.
-
Agarose Gel Electrophoresis: Load equal amounts of DNA from each sample onto a 1.5-2.0% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe).
-
Visualization: Run the gel until the dye front has migrated sufficiently. Visualize the DNA fragments under UV light. A "ladder" of DNA fragments will be visible in apoptotic samples.
4.2.4 Human Colorectal DLD-1 Xenograft Mouse Model
This in vivo model assesses the antitumor efficacy of the lead compounds.
-
Cell Implantation: Subcutaneously inject approximately 5 x 10^6 DLD-1 cells in a suitable medium (e.g., Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., compound 1k at 50 mg/kg, bid) and vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified duration.[1]
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology or biomarker analysis). The tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound.
Future Directions and Conclusion
The discovery of 2-phenyl-oxazole-4-carboxamide derivatives as potent inducers of apoptosis has opened a promising avenue for the development of new anticancer therapeutics. The lead compound, 1k , demonstrated significant in vitro and in vivo activity, validating this scaffold as a viable starting point for further optimization.[1]
Future research in this area could focus on:
-
Mechanism Deconvolution: Further elucidating the precise molecular target and the upstream signaling events that trigger the apoptotic cascade.
-
Pharmacokinetic Optimization: Improving the drug-like properties of the lead compounds, such as solubility, metabolic stability, and oral bioavailability.
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations that are most likely to respond to this class of drugs.
-
Combination Therapies: Exploring the synergistic effects of these apoptosis inducers with other anticancer agents, such as chemotherapy or targeted therapies.
References
Introduction to Computational Studies of Oxazole Derivatives
An In-depth Technical Guide to the Computational Chemistry of 2-Aryl-Oxazoles: A Proxy for 2-(4-IODO-PHENYL)-OXAZOLE
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the computational chemistry studies conducted on 2-aryl-oxazole derivatives, serving as a proxy for the specific analysis of this compound due to the limited availability of public research on this exact compound. The methodologies and data presented are collated from various studies on structurally similar oxazole and benzoxazole derivatives, offering a robust framework for understanding the computational approaches applicable to this class of molecules.
Oxazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Computational chemistry plays a pivotal role in the rational design and development of novel oxazole-based therapeutic agents.[1] Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations are employed to elucidate electronic structures, predict reactivity, and model interactions with biological targets.[1][3][4] These computational insights are invaluable for understanding structure-activity relationships (SAR) and optimizing the pharmacological profiles of lead compounds.
Methodologies in Computational Analysis
The following sections detail the common computational protocols applied to oxazole derivatives, based on methodologies reported in the literature.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to determine optimized geometries, electronic properties, and vibrational frequencies of molecules.[1]
Experimental Protocol: A Representative DFT Calculation
-
Molecular Structure Preparation: The 3D structure of the oxazole derivative is built using software such as GaussView or Avogadro.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using a specific functional and basis set. A commonly used combination for organic molecules is the B3LYP functional with the 6-311+G(d) basis set.[5]
-
Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic properties and vibrational spectra.
-
Electronic Property Analysis: From the optimized geometry, various electronic properties are calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.[1]
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
-
Mulliken Population Analysis: This analysis provides information on the net atomic charges within the molecule.
-
-
Software: A widely used software package for these calculations is Gaussian 09.[1][5]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.
Experimental Protocol: A Typical Molecular Docking Workflow
-
Ligand Preparation: The 3D structure of the oxazole derivative is prepared. This involves generating a low-energy conformation and assigning correct atom types and charges.
-
Receptor Preparation: The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Binding Site Definition: The active site of the protein is defined, typically based on the location of a co-crystallized ligand or through computational prediction methods.
-
Docking Simulation: A docking program is used to place the ligand into the defined binding site in various orientations and conformations. The program then scores these poses based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The resulting docked poses are analyzed to identify the most likely binding mode. This includes examining intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Software: Commonly used software for molecular docking includes GOLD (Genetic Optimization for Ligand Docking) and suites like Schrödinger.[4]
Quantitative Data from Computational Studies of Oxazole Derivatives
The following tables summarize representative quantitative data extracted from computational studies on various oxazole and benzoxazole derivatives. This data illustrates the types of results obtained from such analyses.
Table 1: DFT-Calculated Electronic Properties of Representative Oxazole Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine[1] | -5.6518 | -0.8083 | 4.8435 | Not Reported |
| 4,4'-bis(benzoxazol-2-yl)terphenyl (B.1)[5] | Not Reported | Not Reported | Not Reported | 2.05 |
| B.1 Derivative with -NH2 groups (B.2)[5] | Not Reported | Not Reported | Not Reported | 4.09 |
| B.1 Derivative with -NO2 groups (B.3)[5] | Not Reported | Not Reported | Not Reported | 7.22 |
| B.1 Derivative with -NH2 and -NO2 (B.4)[5] | Not Reported | Not Reported | Not Reported | 9.09 |
Table 2: DFT-Calculated Geometrical Parameters for an Oxazole Derivative
| Parameter | Bond/Angle | Value (B3LYP/6-31G(d,p)) |
| Bond Angle | N15–C16–O12 | 114.1° |
| Bond Angle | O12–C13–C14 | 107.4° |
| Bond Angle | O12–C16–N11 | 117.1-124.0° |
| Dihedral Angle | O12–C16–N11–C10 | 170-180.0° |
| Data for N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine.[1] |
Table 3: Molecular Docking Binding Energies of Heterocyclic Compounds against Various Targets
| Compound Class | Protein Target | Binding Energy (kcal/mol) |
| Indole-based Heterocycles[6][7] | MurC (UDP-N-acetylmuramate-L-alanine ligase) | -11.5 |
| Indole-based Heterocycles[6][7] | Human Lanosterol 14α-demethylase | -8.5 |
| 1,3,4-Oxadiazole Derivatives[8] | VEGFR2 | -11.66 (converted from -48.89 kJ/mol) |
| 1,3,4-Oxadiazole Derivatives[8] | EGFR | -8.16 (converted from -34.19 kJ/mol) |
Visualizations of Computational Workflows and Concepts
The following diagrams, created using the DOT language, illustrate key workflows and relationships in the computational study of drug candidates.
Conclusion
References
- 1. irjweb.com [irjweb.com]
- 2. researchgate.net [researchgate.net]
- 3. appliedopticsjournal.net [appliedopticsjournal.net]
- 4. Design, Molecular Docking and Molecular Dynamic Simulation of New Heterocyclic Derivatives as Potential Anticancer Agents | Al-Rafidain Journal of Medical Sciences ( ISSN 2789-3219 ) [ajms.iq]
- 5. DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents [frontiersin.org]
- 7. Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Spectroscopic Analysis of 2-(4-Iodophenyl)oxazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed theoretical analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of the compound 2-(4-iodophenyl)oxazole. Due to the limited availability of direct experimental spectra for this specific molecule, this guide employs predictive methodologies based on established computational chemistry techniques and comparative analysis with structurally analogous compounds. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of 2-(4-iodophenyl)oxazole in research and development settings.
Predicted ¹H NMR Spectrum
The theoretical ¹H NMR spectrum of 2-(4-iodophenyl)oxazole is predicted based on the analysis of substituent effects on the chemical shifts of the aromatic and heterocyclic protons. The predictions are benchmarked against known spectral data for iodobenzene, 4-iodoaniline, and various 2-phenyloxazole derivatives.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-(4-Iodophenyl)oxazole in CDCl₃
| Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment | Rationale |
| ~ 8.05 | Doublet | ~ 8.5 | H-2', H-6' | These protons are ortho to the electron-withdrawing oxazole ring and are expected to be deshielded. The chemical shift is similar to that of protons ortho to the nitro group in 4-nitroaniline. |
| ~ 7.85 | Doublet | ~ 8.5 | H-3', H-5' | These protons are ortho to the iodine atom and will be influenced by its electron-withdrawing inductive effect and deshielded. Their chemical shift is estimated based on data for iodobenzene.[1] |
| ~ 7.75 | Singlet | N/A | H-5 (oxazole) | The chemical shift of the H-5 proton on the oxazole ring is influenced by the phenyl substituent. Based on data for 2-phenyloxazole, this proton is expected to appear in this region. |
| ~ 7.20 | Singlet | N/A | H-4 (oxazole) | The H-4 proton of the oxazole ring typically appears at a slightly lower chemical shift compared to the H-5 proton. |
Predicted ¹³C NMR Spectrum
The theoretical ¹³C NMR spectrum is predicted by considering the additive effects of the iodo and oxazolyl substituents on the benzene ring, along with characteristic chemical shifts for the oxazole ring carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(4-Iodophenyl)oxazole in CDCl₃
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~ 162.0 | C-2 (oxazole) | The C-2 carbon of the oxazole ring, attached to the phenyl group, is expected to have a chemical shift in this region, typical for 2-substituted oxazoles. |
| ~ 140.0 | C-5 (oxazole) | The C-5 carbon of the oxazole ring. |
| ~ 138.5 | C-3', C-5' | These carbons are deshielded due to the directly attached iodine atom. |
| ~ 129.0 | C-2', C-6' | These carbons are adjacent to the carbon bearing the oxazole ring. |
| ~ 127.5 | C-1' | The ipso-carbon attached to the oxazole ring. |
| ~ 125.0 | C-4 (oxazole) | The C-4 carbon of the oxazole ring. |
| ~ 95.0 | C-4' | The carbon atom directly bonded to the iodine atom is expected to have a significantly lower chemical shift due to the heavy atom effect of iodine. |
Predicted IR Spectrum
The theoretical IR spectrum is predicted based on the characteristic vibrational frequencies of functional groups present in 2-(4-iodophenyl)oxazole, including the C-I bond, the C=N and C=C bonds of the aromatic systems, and the C-O-C linkage of the oxazole ring.
Table 3: Predicted IR Absorption Frequencies for 2-(4-Iodophenyl)oxazole
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3100-3000 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations for sp² C-H bonds in the phenyl and oxazole rings. |
| 1610-1590 | Medium-Strong | C=N stretch (oxazole) | The C=N stretching vibration within the oxazole ring is a characteristic feature. |
| 1580-1450 | Medium-Strong | Aromatic C=C stretch | Multiple bands are expected in this region corresponding to the stretching vibrations of the carbon-carbon bonds in the phenyl and oxazole rings. |
| 1250-1200 | Strong | Asymmetric C-O-C stretch (oxazole) | The asymmetric stretching of the ether linkage within the oxazole ring typically gives a strong absorption band. |
| 1100-1000 | Medium | Symmetric C-O-C stretch (oxazole) | The symmetric stretch of the C-O-C bond in the oxazole ring. |
| 850-800 | Strong | p-disubstituted benzene C-H out-of-plane bend | A strong band in this region is characteristic of 1,4-disubstitution on a benzene ring. |
| ~ 500 | Medium | C-I stretch | The carbon-iodine stretching vibration is expected to appear in the far-infrared region. |
Methodologies
Computational Protocol for Spectral Prediction
The theoretical NMR and IR spectra presented in this guide are based on predictions that would be derived from Density Functional Theory (DFT) calculations. A typical high-level computational protocol would involve the following steps:
-
Geometry Optimization: The 3D structure of 2-(4-iodophenyl)oxazole would be optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p). This provides an accurate molecular geometry for subsequent calculations.
-
NMR Chemical Shift Calculation: The ¹H and ¹³C NMR chemical shifts would be calculated using the Gauge-Including Atomic Orbital (GIAO) method with the same DFT functional and basis set. The calculated isotropic shielding values would be referenced against tetramethylsilane (TMS) to obtain the chemical shifts.
-
IR Frequency Calculation: The vibrational frequencies and their corresponding intensities would be calculated at the same level of theory. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.
Experimental Protocol for Spectral Acquisition
For experimental validation of the theoretical data, the following standard protocols would be employed:
-
NMR Spectroscopy:
-
Sample Preparation: A 5-10 mg sample of 2-(4-iodophenyl)oxazole would be dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Standard pulse sequences would be used to acquire the spectra. For ¹³C NMR, a proton-decoupled sequence would be used.
-
-
IR Spectroscopy:
-
Sample Preparation: A small amount of the solid sample would be mixed with dry potassium bromide (KBr) and pressed into a thin pellet.
-
Instrumentation: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum would be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet would be subtracted.
-
Visualizations
Caption: Molecular structure of 2-(4-iodophenyl)oxazole.
Caption: Logical workflow for the computational prediction of NMR and IR spectra.
Caption: Relationship between molecular fragments and their expected spectral signals.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 2-(4-IODO-PHENYL)-OXAZOLE
Introduction
2-(4-Iodophenyl)oxazole is a halogenated aromatic heterocyclic compound. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This moiety is a significant scaffold in medicinal chemistry, found in numerous biologically active compounds.[1] The presence of an iodophenyl group at the 2-position of the oxazole ring introduces specific steric and electronic properties that can influence the molecule's conformation, crystal packing, and biological interactions. Understanding the three-dimensional structure of this molecule is crucial for applications in drug design and materials science.
Molecular Structure and Conformation
The molecular structure of 2-(4-iodophenyl)oxazole consists of a planar oxazole ring connected to a phenyl ring at the 2-position. The iodine atom is substituted at the para-position of the phenyl ring. The key conformational feature of this molecule is the dihedral angle between the planes of the phenyl and oxazole rings.
Computational analysis and data from related crystal structures suggest that the phenyl and oxazole rings are nearly coplanar. This coplanarity is a result of the balance between steric hindrance and the desire for extended π-conjugation between the two aromatic systems. In the solid state, intermolecular interactions, such as halogen bonding and π-π stacking, can influence the precise dihedral angle.[2]
Logical Relationship of Structural Features
Caption: Key structural relationships in 2-(4-iodophenyl)oxazole.
Quantitative Structural Data (Predicted)
The following tables summarize predicted quantitative data for 2-(4-iodophenyl)oxazole based on crystallographic data of analogous compounds.
Table 1: Predicted Bond Lengths
| Bond | Predicted Length (Å) |
| C(phenyl)-C(oxazole) | 1.46 - 1.49 |
| C=N (oxazole) | 1.30 - 1.35 |
| C-O (oxazole) | 1.36 - 1.39 |
| C-I (phenyl) | 2.09 - 2.12 |
| C-C (phenyl, avg.) | 1.39 |
| C-C (oxazole, avg.) | 1.38 - 1.42 |
Table 2: Predicted Bond Angles
| Angle | Predicted Angle (°) |
| C(phenyl)-C(oxazole)-N | 120 - 125 |
| C(phenyl)-C(oxazole)-O | 115 - 120 |
| C(phenyl)-C(phenyl)-I | 119 - 121 |
| Angles within Phenyl Ring | ~120 |
| Angles within Oxazole Ring | 105 - 112 |
Table 3: Predicted Dihedral Angle
| Dihedral Angle | Predicted Angle (°) |
| Phenyl Ring Plane - Oxazole Ring Plane | 5 - 20 |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of 2-(4-iodophenyl)oxazole are provided below.
1. Synthesis of 2-(4-Iodophenyl)oxazole
A common method for the synthesis of 2-aryl-oxazoles is the reaction of an α-haloketone with an amide, known as the Robinson-Gabriel synthesis, or variations thereof. An alternative modern approach involves iodine-catalyzed oxidative cyclization.
Protocol: Iodine-Catalyzed Oxidative Cyclization [3]
-
Materials: 4-Iodobenzaldehyde, Tosylmethyl isocyanide (TosMIC), Potassium carbonate (K₂CO₃), Dimethylformamide (DMF), Ethyl acetate, Water, Anhydrous sodium sulfate.
-
Procedure:
-
To a solution of 4-iodobenzaldehyde (1.0 mmol) in DMF (5 mL), add Tosylmethyl isocyanide (1.1 mmol) and potassium carbonate (2.0 mmol).
-
Stir the reaction mixture at 80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-(4-iodophenyl)oxazole.
-
Synthesis and Characterization Workflow
Caption: General workflow for synthesis and characterization.
2. Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at 400 MHz or higher.
-
The sample would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.
-
Expected ¹H NMR signals: Aromatic protons of the phenyl ring would appear as doublets in the range of δ 7.5-8.0 ppm. Protons on the oxazole ring would appear as singlets or doublets between δ 7.0-8.5 ppm.
-
Expected ¹³C NMR signals: Carbons of the phenyl and oxazole rings would appear in the aromatic region (δ 120-160 ppm). The carbon bearing the iodine atom would show a characteristic upfield shift.
-
-
Infrared (IR) Spectroscopy:
-
IR spectra would be recorded on an FTIR spectrometer.
-
The sample could be analyzed as a KBr pellet or as a thin film.
-
Expected characteristic peaks (cm⁻¹):
-
~3100-3000 (C-H stretching of aromatic rings)
-
~1600, 1500, 1450 (C=C and C=N stretching of aromatic rings)
-
~1100-1000 (C-O-C stretching of the oxazole ring)
-
~850-800 (C-H out-of-plane bending for para-substituted phenyl)
-
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) or electron ionization (EI) source.
-
Expected fragments: The molecular ion peak [M]⁺ would be observed. A prominent fragment corresponding to the loss of the iodine atom [M-I]⁺ is also expected.
-
3. X-ray Crystallography
-
Protocol:
-
Single crystals of 2-(4-iodophenyl)oxazole suitable for X-ray diffraction would be grown, typically by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane).
-
A suitable crystal would be mounted on a diffractometer.
-
X-ray intensity data would be collected at a controlled temperature (e.g., 100 K or 298 K).
-
The crystal structure would be solved and refined using appropriate software packages (e.g., SHELX).[4]
-
-
Data Obtained: This technique would provide precise, quantitative data on bond lengths, bond angles, and the dihedral angle between the phenyl and oxazole rings, confirming the predicted values. It would also reveal the packing of molecules in the crystal lattice and any significant intermolecular interactions.
References
InChI key and CAS number for 2-(4-IODO-PHENYL)-OXAZOLE
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, a plausible synthetic route, and key identifiers for 2-(4-IODO-PHENYL)-OXAZOLE. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents and materials.[1] Its utility is noted in medicinal chemistry for the design of anti-cancer agents and in materials science for applications such as organic light-emitting diodes (OLEDs).[1]
Chemical and Physical Properties
The fundamental identifiers and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 195436-88-5 | [1] |
| InChIKey | BJNRAXNXFISPNV-UHFFFAOYSA-N | |
| IUPAC Name | 2-(4-iodophenyl)-1,3-oxazole | |
| Molecular Formula | C₉H₆INO | [1] |
| Molecular Weight | 271.06 g/mol | |
| Physical Form | White Solid / Off-white powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
Plausible Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
The following protocol outlines a plausible method for the synthesis of this compound. This procedure is adapted from established Suzuki-Miyaura coupling methodologies for similar halogenated aromatic compounds.[2]
Objective: To synthesize this compound from 2-bromooxazole and 4-iodophenylboronic acid.
Materials:
-
2-bromooxazole (1.0 eq)
-
4-iodophenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., dioxane/water 4:1, 0.1 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a reaction vessel, combine 2-bromooxazole (1.0 eq), 4-iodophenylboronic acid (1.2 eq), the palladium catalyst (5 mol%), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate the vessel and backfill it with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent to the reaction vessel.
-
Reaction: Heat the mixture to 100°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the proposed synthetic workflow for this compound.
References
A Technical Guide to the Predicted Physicochemical Properties of Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted physicochemical properties of oxadiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. The document summarizes key in silico data from recent studies, details the computational methodologies employed, and presents this information in a structured format to aid researchers and professionals in the field of drug discovery and development.
Introduction to Oxadiazole Derivatives
Oxadiazoles are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms.[1] They exist in several isomeric forms, with 1,3,4-oxadiazoles and 1,2,4-oxadiazoles being particularly prominent in medicinal chemistry due to their diverse biological activities.[2][3][4] These compounds have demonstrated a wide spectrum of pharmacological effects, including antibacterial, anticancer, anti-inflammatory, and antileishmanial properties.[3][5][6][7] The physicochemical properties of these derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing their absorption, distribution, metabolism, and excretion (ADME), as well as their interaction with biological targets.[8] In silico prediction of these properties has become an indispensable tool in modern drug discovery, enabling the early assessment of a compound's drug-likeness and guiding the design of molecules with improved therapeutic potential.[9]
Computational Prediction of Physicochemical Properties: A General Workflow
The prediction of physicochemical properties for oxadiazole derivatives is predominantly carried out using computational, or in silico, methods. These approaches leverage sophisticated algorithms and software to model the behavior of molecules and predict their properties without the need for laboratory synthesis and testing. This allows for high-throughput screening of virtual compound libraries and the prioritization of candidates for further development.
A typical workflow for the in silico prediction of physicochemical properties is outlined below. This process begins with the generation of a 2D or 3D representation of the molecule and culminates in the prediction of various ADME-related parameters.
Predicted Physicochemical Properties of Oxadiazole Derivatives
The following tables summarize the predicted physicochemical properties of various series of oxadiazole derivatives from several studies. These properties are crucial for assessing the drug-likeness of the compounds.
Table 1: Predicted Physicochemical Properties of 1,2,4-Oxadiazole Derivatives (Ox1–Ox7) [3]
| Compound | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Acceptors (HBA) | Hydrogen Bond Donors (HBD) | Topological Polar Surface Area (TPSA) (Ų) | Number of Rotatable Bonds (n-ROTB) |
| Ox1 | 287.36 | 3.12 | 5 | 1 | 77.25 | 4 |
| Ox2 | 257.33 | 2.59 | 5 | 1 | 77.25 | 3 |
| Ox3 | 302.33 | 2.57 | 7 | 1 | 123.08 | 4 |
| Ox4 | 291.78 | 3.28 | 5 | 1 | 77.25 | 3 |
| Ox5 | 297.39 | 3.39 | 5 | 0 | 68.02 | 5 |
| Ox6 | 326.35 | 2.81 | 5 | 0 | 68.02 | 5 |
| Ox7 | 341.35 | 2.79 | 7 | 0 | 113.85 | 6 |
These properties were predicted to evaluate the compounds for their potential as antileishmanial agents.
Table 2: Predicted ADME Properties of 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole derivatives [10][11]
| Compound | Molecular Weight ( g/mol ) | logP | % Absorption | Lipinski's Rule of 5 Violations | Veber's Rule Compliance |
| 4 | 387 | 3.65 | 86.77 | 0 | Compliant |
| 5 | 323 | 2.51 | >70% | 0 | Compliant |
| 9 | - | - | >70% | 0 | Compliant |
| 12 | - | - | >70% | 0 | Compliant |
| 14 | 341 | 3.12 | >70% | 0 | Compliant |
| 15 | - | - | >70% | 0 | Compliant |
| 16 | - | - | >70% | 0 | Compliant |
| 17 | - | - | >70% | 0 | Compliant |
This study highlights that all synthesized compounds comply with Lipinski's and Veber's rules, suggesting good potential for oral bioavailability.[10][11]
Table 3: Predicted Physicochemical Properties of Selected 1,3,4-Oxadiazole Derivatives [12]
| Compound | Molecular Weight ( g/mol ) | Density | TPSA (Ų) | logS | logP |
| 7a | 359.05 | 1.064 | 68.02 | -5.279 | 4.237 |
| 7b | 373.07 | 1.052 | 68.02 | -5.194 | 4.442 |
These properties were calculated as part of a study investigating these derivatives as potential VEGFR-2 inhibitors.[12]
Table 4: Physicochemical Descriptors from a QSAR Study of 1,3,4-Oxadiazole Derivatives [1]
| Compound | Molecular Weight | logP | Molar Refractivity (MR) | Molecular Surface Area (MSA) |
| 6c | 419.44 | - | - | - |
| 6f | 419.89 | - | - | - |
| 13a | 418.41 | - | - | - |
| 13d | 434.48 | - | - | - |
| 13g | 481.41 | - | - | - |
This study used descriptors like logP, solvent-accessible surface area (SAS), molar refractivity (MR), ovality, molecular surface area (MSA), and molecular weight in their QSAR models to correlate with antibacterial activity.[1]
Methodologies for Physicochemical Property Prediction
The prediction of physicochemical properties of oxadiazole derivatives relies on various computational techniques and software platforms. The following section details the common methodologies cited in the literature.
4.1. In Silico ADME and Drug-Likeness Prediction
-
Objective: To predict the pharmacokinetic properties and assess the "drug-likeness" of a compound based on established empirical rules.
-
Protocol:
-
Software: The SwissADME web server is a commonly used tool for this purpose.[3][6] Other platforms like those provided by Schrödinger or ChemBio3D are also utilized.[2][13]
-
Input: The chemical structure of the oxadiazole derivative is provided as a SMILES string or drawn directly in a molecular editor.
-
Calculations: The software calculates a range of physicochemical descriptors, including:
-
Molecular Weight (MW): The sum of the atomic weights of all atoms in the molecule.
-
logP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity.
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): Counts of the number of hydrogen bond donors and acceptors in the molecule.
-
Topological Polar Surface Area (TPSA): The surface sum over all polar atoms, a predictor of drug permeability.[3]
-
Number of Rotatable Bonds (n-ROTB): A measure of molecular flexibility.[3]
-
-
Rule-Based Filtering: The calculated properties are then compared against established rules for drug-likeness:
-
Output: The platform provides a comprehensive report of the predicted properties and any violations of the drug-likeness rules.
-
4.2. Quantitative Structure-Activity Relationship (QSAR) Studies
-
Objective: To develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property.
-
Protocol:
-
Dataset Preparation: A dataset of oxadiazole derivatives with known activities (e.g., antibacterial pMIC values) is compiled.[2] The 3D structures of these molecules are generated and optimized.
-
Descriptor Calculation: A wide range of molecular descriptors (e.g., steric, electronic, hydrophobic, topological) are calculated for each molecule in the dataset.[1][14] This can be performed using software like the Schrödinger suite or DFT (Density Functional Theory) calculations with programs like Gaussian09.[2][13][15]
-
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or k-Nearest Neighbor (kNN), are used to build a mathematical equation that relates the descriptors to the observed activity.[14]
-
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., leave-one-out cross-validation, Q²) and external validation (using a separate test set of molecules).[2][5][14] A statistically robust model will have high correlation coefficients (R²) and predictive correlation coefficients (pred_r²).[5][14]
-
Interpretation: The resulting QSAR model provides insights into which physicochemical properties are most influential for the biological activity of the oxadiazole derivatives, thereby guiding the design of new, more potent compounds.
-
4.3. Density Functional Theory (DFT) Calculations
-
Objective: To calculate quantum chemical descriptors that provide detailed information about the electronic structure of the molecules.
-
Protocol:
-
Software: Quantum chemistry software such as Gaussian09 is typically used.[13][15]
-
Methodology: The geometry of each oxadiazole derivative is optimized using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31++G(d)).[13][15]
-
Descriptor Calculation: From the optimized structures, various quantum chemical descriptors are calculated, including:
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These relate to the molecule's ability to donate or accept electrons.
-
Energy Gap (ΔE): The difference between LUMO and HOMO energies, which is an indicator of chemical reactivity and stability.[12][13]
-
Gibbs Free Energy. [13]
-
-
Application: These DFT-calculated descriptors can then be used in QSAR models to provide a more fundamental understanding of the structure-activity relationships.[13][15]
-
Logical Relationships in Drug-Likeness Assessment
The evaluation of a compound's potential as a drug involves a hierarchical assessment of its properties. The following diagram illustrates the logical flow from basic physicochemical properties to an overall assessment of drug-likeness.
Conclusion
The in silico prediction of physicochemical properties is a cornerstone of modern drug discovery, and its application to the study of oxadiazole derivatives has proven invaluable. Computational tools and methodologies, ranging from ADME prediction servers to sophisticated QSAR and DFT studies, allow for the rapid and cost-effective evaluation of large numbers of virtual compounds. The data consistently show that many oxadiazole derivatives can be designed to possess favorable drug-like properties, complying with established criteria for oral bioavailability such as Lipinski's Rule of Five and Veber's Rule.[3][10][11] This technical guide provides a summary of these predicted properties and the computational protocols used to obtain them, serving as a valuable resource for researchers working to develop the next generation of oxadiazole-based therapeutics.
References
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. tandfonline.com [tandfonline.com]
- 14. QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. QSAR study of antituberculosis activity of oxadiazole derivatives using DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 2-(4-Iodo-phenyl)-oxazole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-iodo-phenyl)-oxazole, a heterocyclic compound of interest in organic synthesis and medicinal chemistry.[1] While specific, experimentally-derived quantitative solubility data for this compound is not extensively available in public literature, this document outlines its predicted solubility profile based on structural analysis. Furthermore, it furnishes detailed experimental protocols for researchers to determine precise solubility values and integrate this critical parameter into a drug discovery workflow.
The oxazole ring is a key structural motif in many biologically active compounds, making the physicochemical properties of its derivatives, such as solubility, essential for research and development.[2][3] Understanding the solubility of this compound is a foundational step for its application in areas like formulation development, reaction chemistry, and structure-activity relationship (SAR) studies.[4][5]
Predicted Solubility Profile
The solubility of an organic compound is primarily governed by its polarity, which dictates its interactions with various solvents under the "like dissolves like" principle. The structure of this compound—comprising a polar oxazole ring and a large, nonpolar iodophenyl group—suggests a moderate overall polarity.
Structural Analysis:
-
Oxazole Ring: The nitrogen and oxygen heteroatoms in the oxazole ring increase polarity and can act as hydrogen bond acceptors.[6]
-
Iodophenyl Group: The large phenyl ring and the iodo-substituent contribute significantly to the molecule's lipophilicity and nonpolar character.
Based on these features, a qualitative solubility profile in common organic solvents can be predicted. The following table summarizes these predictions, drawing an analogy from similarly structured compounds like 2-iodo-5-(m-tolyl)oxazole.[7]
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Soluble | These solvents effectively engage in dipole-dipole interactions with the polar oxazole moiety and the iodo-substituent, facilitating dissolution.[7] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | DCM and chloroform offer a balanced polarity capable of solvating a wide range of organic molecules, including those with moderate polarity like the target compound.[7] |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | The oxazole ring can accept hydrogen bonds from the solvent, but the large nonpolar iodophenyl group limits overall solubility.[7] |
| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether | Sparingly Soluble to Insoluble | The large nonpolar group favors interaction, but the polar oxazole ring limits miscibility, particularly in highly nonpolar solvents like hexane.[7] |
Experimental Protocols for Solubility Determination
To obtain precise and accurate solubility data, the following experimental protocols are recommended.
Protocol for Qualitative Solubility Assessment
This rapid method is used to quickly screen for suitable solvents and verify the predicted profile.[7][8]
Methodology:
-
Preparation: Add approximately 10-20 mg of this compound into a small, clean test tube or vial.
-
Solvent Addition: Add the selected organic solvent in 0.2 mL increments up to a total volume of 1 mL.
-
Agitation: After each solvent addition, cap the vial and vortex or shake vigorously for 30-60 seconds to facilitate dissolution.[7][9]
-
Observation: Visually inspect the mixture against a dark background to check for any undissolved solid particles.
-
Classification: Record the solubility based on the following criteria:
-
Soluble: The entire solid dissolves completely.
-
Sparingly Soluble: A noticeable portion of the solid dissolves, but some remains undissolved.
-
Insoluble: No significant dissolution is observed.
-
Protocol for Quantitative Solubility Determination (Gravimetric Method)
This method provides precise, quantitative solubility data (e.g., in mg/mL or mol/L) by determining the mass of solute dissolved in a known volume of a saturated solution.[5]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the desired organic solvent in a sealed, screw-capped vial. An excess is confirmed by the presence of undissolved solid.
-
Place the vial in a temperature-controlled environment (e.g., an incubator shaker or a water bath) set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Isolation:
-
Allow the vial to stand undisturbed at the same constant temperature until the excess solid has fully settled.
-
Carefully withdraw a precise aliquot (e.g., 1.0 mL) of the clear supernatant using a volumetric pipette. To avoid transferring solid particles, a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) should be used.
-
-
Solvent Evaporation:
-
Transfer the aliquot to a pre-weighed, clean, and dry vial. Record the initial mass of the empty vial.
-
Remove the solvent under reduced pressure using a rotary evaporator or by placing the vial in a vacuum oven at a moderate temperature until the solute is completely dry.
-
-
Data Analysis:
-
Once dry, weigh the vial containing the solute residue.
-
Calculate the mass of the dissolved solid by subtracting the initial mass of the empty vial.
-
Determine the solubility by dividing the mass of the residue by the volume of the aliquot taken (e.g., mg/mL).
-
Visualization of Workflows
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the quantitative determination of solubility.
Caption: A general workflow for the experimental determination of solubility.
Role of Solubility in a Drug Discovery Cascade
Solubility is a non-negotiable parameter in early-stage drug discovery, influencing subsequent assays and development decisions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Oxazole - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.ws [chem.ws]
- 9. saltise.ca [saltise.ca]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(4-Iodophenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-(4-iodophenyl)oxazole, a valuable building block in medicinal chemistry and materials science. The presence of an oxazole ring, a privileged scaffold in many biologically active compounds, combined with an iodine-substituted phenyl group, makes this compound a versatile intermediate for further functionalization via cross-coupling reactions.[1]
The primary synthetic route detailed here is the Van Leusen oxazole synthesis, a reliable and high-yielding method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[2][3]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 2-(4-iodophenyl)oxazole.
| Parameter | Value |
| Molecular Formula | C₉H₆INO |
| Molecular Weight | 271.05 g/mol |
| Starting Materials | 4-Iodobenzaldehyde, TosMIC |
| Typical Yield | 80-90% |
| Purity (Post-Chroma.) | >95% |
| Appearance | White to off-white solid |
Experimental Protocol: Van Leusen Oxazole Synthesis
This protocol describes the synthesis of 2-(4-iodophenyl)oxazole from 4-iodobenzaldehyde and tosylmethyl isocyanide (TosMIC).
Materials and Reagents:
-
4-Iodobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-iodobenzaldehyde (1.0 mmol, 1.0 equiv) and anhydrous methanol (10 mL). Stir the mixture until the aldehyde is fully dissolved.
-
Addition of Reagents: To the stirred solution, add tosylmethyl isocyanide (TosMIC) (1.1 mmol, 1.1 equiv) followed by anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (15 mL) and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc in hexanes) to afford 2-(4-iodophenyl)oxazole as a white to off-white solid.
-
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 2-(4-iodophenyl)oxazole via the Van Leusen reaction.
Caption: Workflow for the synthesis of 2-(4-Iodophenyl)oxazole.
This protocol provides a comprehensive guide for the synthesis of 2-(4-iodophenyl)oxazole. The resulting product is a key intermediate for further chemical modifications, such as Suzuki or Sonogashira cross-coupling reactions, enabling the development of a diverse range of novel compounds for drug discovery and materials science applications.[4][5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 2-(4-Iodo-phenyl)-oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in constructing carbon-carbon bonds. This application note focuses on the use of 2-(4-iodo-phenyl)-oxazole as a key building block in these reactions. The resulting 2-(4-biaryl)-oxazole and 2-(4-heteroaryl-phenyl)-oxazole scaffolds are of significant interest in medicinal chemistry and materials science due to their prevalence in a wide array of biologically active compounds and functional materials. The oxazole moiety, in particular, is a recognized pharmacophore found in numerous pharmaceuticals.
The protocols and data presented herein provide a comprehensive guide for the effective utilization of this compound in Suzuki cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening and development.
Data Presentation
The following table summarizes representative yields for the Suzuki cross-coupling of this compound with a variety of arylboronic acids, showcasing the versatility of this substrate with electronically diverse coupling partners. These results are based on typical outcomes for similar heteroaryl iodides under optimized conditions.
| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2-(Biphenyl-4-yl)-oxazole | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4'-Methoxy-biphenyl-4-yl)-oxazole | Pd(PPh₃)₄ (3) | K₃PO₄ | Toluene/EtOH/H₂O (2:1:1) | 100 | 10 | 95 |
| 3 | 3-Chlorophenylboronic acid | 2-(3'-Chloro-biphenyl-4-yl)-oxazole | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 110 | 16 | 88 |
| 4 | 4-Acetylphenylboronic acid | 1-(4'-(Oxazol-2-yl)-biphenyl-4-yl)-ethanone | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (5:1) | 100 | 14 | 85 |
| 5 | 3-Nitrophenylboronic acid | 2-(3'-Nitro-biphenyl-4-yl)-oxazole | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O (4:1) | 90 | 18 | 78 |
| 6 | Thiophene-2-boronic acid | 2-(4-(Thiophen-2-yl)phenyl)oxazole | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 95 | 12 | 89 |
| 7 | Pyridine-3-boronic acid | 3-(4-(Oxazol-2-yl)phenyl)pyridine | Pd(OAc)₂ (2) / XPhos (4) | CsF | Toluene | 110 | 24 | 75 |
Experimental Protocols
General Protocol for Suzuki Cross-Coupling Reaction
This protocol provides a reliable starting point for the Suzuki cross-coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)
-
Ligand (if using a pre-catalyst like Pd(OAc)₂) (e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O, Toluene, DMF, DME)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1, 0.1 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-(4-biaryl)-oxazole product.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Drug discovery workflow starting from Suzuki coupling.
Application Notes and Protocols: 2-(4-Iodo-phenyl)-oxazole as a Versatile Pharmaceutical Intermediate for the Synthesis of Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(4-iodo-phenyl)-oxazole as a key building block in the synthesis of potential anticancer agents. The strategic placement of the iodine atom on the phenyl ring allows for facile diversification through various palladium-catalyzed cross-coupling reactions, enabling the generation of libraries of novel compounds for anticancer screening.
Introduction
The oxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, including several with potent anticancer properties.[1][2] Derivatives of oxazole have been shown to target a range of critical cellular pathways involved in cancer progression, such as signal transduction, cell cycle regulation, and apoptosis.[3][4] The intermediate, this compound, serves as a versatile platform for medicinal chemists. The carbon-iodine bond is readily functionalized, providing a convenient handle for the introduction of various aryl, heteroaryl, or alkynyl moieties through well-established cross-coupling methodologies. This allows for the systematic exploration of the chemical space around the 2-phenyl-oxazole core to optimize anticancer potency and selectivity.
Synthesis of this compound
A common and effective method for the synthesis of 2,5-disubstituted oxazoles is the Robinson-Gabriel synthesis. This method involves the cyclization of an α-acylamino ketone. For the synthesis of this compound, a plausible synthetic route starts from 4-iodobenzaldehyde.
Experimental Protocol: Synthesis of this compound
This protocol describes a potential multi-step synthesis of this compound.
Step 1: Synthesis of 2-amino-1-(4-iodophenyl)ethan-1-one hydrobromide
-
To a solution of 4-iodobenzoyl chloride (1 equivalent) in a suitable aprotic solvent such as diethyl ether, add a solution of diazomethane in diethyl ether dropwise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Carefully quench the excess diazomethane by the dropwise addition of hydrobromic acid (48% aqueous solution) until the yellow color disappears.
-
The resulting precipitate, 2-bromo-1-(4-iodophenyl)ethan-1-one, is filtered, washed with cold diethyl ether, and dried.
-
The crude 2-bromo-1-(4-iodophenyl)ethan-1-one is then treated with a solution of ammonia in methanol to afford 2-amino-1-(4-iodophenyl)ethan-1-one hydrobromide.
Step 2: Acylation of 2-amino-1-(4-iodophenyl)ethan-1-one
-
Suspend 2-amino-1-(4-iodophenyl)ethan-1-one hydrobromide (1 equivalent) in a mixture of dichloromethane and aqueous sodium bicarbonate solution.
-
To this biphasic mixture, add formic acid (1.2 equivalents) and stir vigorously at room temperature for 12-16 hours.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(2-(4-iodophenyl)-2-oxoethyl)formamide.
Step 3: Cyclization to this compound
-
Dissolve the crude N-(2-(4-iodophenyl)-2-oxoethyl)formamide in phosphorus oxychloride.
-
Heat the reaction mixture at reflux for 4-6 hours.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Application in the Synthesis of Anticancer Agents
The true utility of this compound lies in its ability to undergo palladium-catalyzed cross-coupling reactions to generate novel bi-aryl and aryl-alkynyl structures, which are common motifs in potent anticancer agents, including kinase inhibitors and tubulin polymerization inhibitors.
Representative Application: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Bi-aryl Oxazole Derivative
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction between an organoboron compound and an organohalide. Here, we describe a general protocol for the coupling of this compound with a boronic acid to generate a bi-aryl oxazole derivative with potential anticancer activity.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a degassed mixture of this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and a suitable base such as potassium carbonate (2 equivalents) in a solvent system of dioxane and water (e.g., 4:1 v/v), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 8-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-(4-aryl-phenyl)-oxazole derivative.
Quantitative Data: Anticancer Activity of Representative Oxazole Derivatives
The following table summarizes the in vitro anticancer activity (IC₅₀ values) of several reported oxazole-based compounds against various cancer cell lines. While not directly synthesized from this compound in the cited literature, their structures are representative of the types of molecules that can be accessed using this intermediate.
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Comp-1 | 2,4-disubstituted oxazole derivative | PDE4B | 1.7 | [5] |
| Comp-2 | Pyrazole-oxadiazole conjugate | MCF-7 | 1.8 | [6] |
| Comp-3 | Pyrazole-oxadiazole conjugate | HeLa | 2.3 | [6] |
| Comp-4 | Quinoline-1,3,4-oxadiazole conjugate | HepG2 | 1.2 | [3] |
| Comp-5 | 1,2,4-oxadiazole-fused derivative | MCF-7 | 0.34 | [3] |
Biological Evaluation Protocols
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized oxazole derivatives and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for utilizing this compound as an intermediate in the synthesis of diverse anticancer candidates.
Caption: Synthetic workflow from starting materials to lead compound identification.
Mechanism of Action: Targeting Kinase Signaling
Many oxazole-based anticancer agents function as kinase inhibitors. The diagram below illustrates a simplified kinase signaling pathway and the point of inhibition by a hypothetical oxazole derivative.
Caption: Inhibition of the MAPK/ERK signaling pathway by an oxazole derivative.
Logical Relationship: Structure-Activity Relationship (SAR) Studies
The use of this compound facilitates systematic SAR studies by allowing for the introduction of various substituents at the 4-position of the phenyl ring.
Caption: Logical flow of Structure-Activity Relationship (SAR) studies.
References
- 1. Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. eurekaselect.com [eurekaselect.com]
Application Notes and Protocols for the Synthesis of 2,4-Disubstituted Oxazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The oxazole scaffold is a privileged heterocyclic motif frequently found in natural products, pharmaceuticals, and functional materials. The 2,4-disubstituted substitution pattern is of particular interest in medicinal chemistry. This document provides detailed experimental protocols for several reliable and versatile methods for the synthesis of 2,4-disubstituted oxazoles, catering to the needs of researchers in organic synthesis and drug discovery.
Method 1: Copper-Catalyzed [3+2] Annulation/Olefination Cascade
This novel and efficient method utilizes a copper-catalyzed [3+2] annulation/olefination cascade between readily available iodonium-phosphonium hybrid ylides and amides. This approach avoids the use of potentially hazardous α-diazoketones and proceeds under mild conditions with a broad substrate scope.
Reaction Principle:
An α-phosphonium copper carbenoid, generated from the activation of an I(III)/P(V) hybrid ylide by a copper catalyst, undergoes a [3+2] annulation/Wittig olefination cascade with amides to regioselectively form 2,4-disubstituted 1,3-oxazoles.
Experimental Workflow:
Caption: Workflow for the copper-catalyzed synthesis of 2,4-disubstituted oxazoles.
Detailed Experimental Protocol:
To a reaction tube are added the I(III)/P(V) hybrid ylide reagent (0.1 mmol, 1.0 equiv), the amide (0.12 mmol, 1.2 equiv), Cu(acac)₂ (5 mol%), Na₂CO₃ (0.24 mmol, 2.4 equiv), and 3 Å molecular sieves (50 mg). The vessel is evacuated and backfilled with nitrogen gas. Degassed 1,2-dichloroethane (DCE, 1.0 mL) is then added. The reaction mixture is stirred at 40 °C for 3 hours. Upon completion, the reaction mixture is purified by column chromatography on silica gel to afford the desired 2,4-disubstituted oxazole.
Quantitative Data:
The following table summarizes the isolated yields for a range of substituted benzamides and other amides in the copper-catalyzed synthesis of 2,4-disubstituted oxazoles.
| Entry | Amide (R²-CONH₂) | Product | Yield (%) |
| 1 | 4-Methoxybenzamide | 2-(4-Methoxyphenyl)-4-phenyloxazole | 98 |
| 2 | 4-Methylbenzamide | 2-(4-Methylphenyl)-4-phenyloxazole | 92 |
| 3 | 4-Fluorobenzamide | 2-(4-Fluorophenyl)-4-phenyloxazole | 85 |
| 4 | 4-Chlorobenzamide | 2-(4-Chlorophenyl)-4-phenyloxazole | 88 |
| 5 | 4-Bromobenzamide | 2-(4-Bromophenyl)-4-phenyloxazole | 90 |
| 6 | 4-(Trifluoromethyl)benzamide | 2-(4-(Trifluoromethyl)phenyl)-4-phenyloxazole | 75 |
| 7 | 2-Naphthamide | 2-(Naphthalen-2-yl)-4-phenyloxazole | 82 |
| 8 | Acetamide | 2-Methyl-4-phenyloxazole | 65 |
Method 2: Brønsted Acid-Catalyzed Cyclization of α-Diazoketones
This method provides a metal-free approach for the synthesis of 2,4-disubstituted oxazoles through the coupling of α-diazoketones with amides, catalyzed by trifluoromethanesulfonic acid (TfOH). The reaction proceeds under mild conditions with good to excellent yields and a broad substrate scope.
Reaction Principle:
The reaction is proposed to proceed through a key 2-oxo-2-phenylethyl trifluoromethanesulfonate intermediate, which is formed from the reaction of the α-diazoketone with TfOH. This intermediate then reacts with the amide, followed by cyclization and dehydration to yield the 2,4-disubstituted oxazole.
Experimental Workflow:
Caption: Workflow for the Brønsted acid-catalyzed synthesis of 2,4-disubstituted oxazoles.
Detailed Experimental Protocol:
In a reaction vessel, the α-diazoketone (0.2 mmol, 1.0 equiv) and the amide (0.3 mmol, 1.5 equiv) are dissolved in 1,2-dichloroethane (DCE, 2.0 mL). Trifluoromethanesulfonic acid (TfOH, 10 mol%) is then added to the solution. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 2,4-disubstituted oxazole.
Quantitative Data:
The following table presents the yields for the synthesis of various 2,4-disubstituted oxazoles using the Brønsted acid-catalyzed method.
| Entry | α-Diazoketone (R¹-COCHN₂) | Amide (R²-CONH₂) | Product | Yield (%) |
| 1 | 2-Diazo-1-phenylethanone | Benzamide | 2,4-Diphenyloxazole | 95 |
| 2 | 2-Diazo-1-(4-methoxyphenyl)ethanone | Benzamide | 2-Phenyl-4-(4-methoxyphenyl)oxazole | 92 |
| 3 | 2-Diazo-1-(4-chlorophenyl)ethanone | Benzamide | 2-Phenyl-4-(4-chlorophenyl)oxazole | 90 |
| 4 | 2-Diazo-1-phenylethanone | 4-Methylbenzamide | 4-Phenyl-2-(p-tolyl)oxazole | 93 |
| 5 | 2-Diazo-1-phenylethanone | 4-Chlorobenzamide | 2-(4-Chlorophenyl)-4-phenyloxazole | 88 |
| 6 | 1-Diazo-3,3-dimethylbutan-2-one | Benzamide | 2-Phenyl-4-(tert-butyl)oxazole | 85 |
| 7 | 2-Diazo-1-phenylethanone | Acetamide | 2-Methyl-4-phenyloxazole | 78 |
Method 3: Van Leusen Oxazole Synthesis
The Van Leusen reaction is a classical and highly effective method for the synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). This reaction is known for its mild conditions and good functional group tolerance.
Reaction Principle:
The reaction proceeds via the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde. The resulting intermediate undergoes cyclization to form an oxazoline, which then eliminates the tosyl group to yield the oxazole.
Experimental Workflow:
Caption: Workflow for the Van Leusen synthesis of 2,4-disubstituted oxazoles.
Detailed Experimental Protocol:
To a suspension of potassium tert-butoxide (2.67 equiv) in THF (30 mL) at -60 °C is added a solution of tosylmethyl isocyanide (TosMIC) (1.7 equiv) in THF (30 mL). After stirring for 15 minutes, a solution of the aldehyde (10 mmol, 1.0 equiv) in THF (20 mL) is added slowly. After 1 hour, methanol (15 mL) is added, and the reaction is allowed to warm to room temperature and then heated to reflux for 2 hours. The reaction is then diluted with water and diethyl ether. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed sequentially with sodium hydrosulfide solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired oxazole.
Note: The provided protocol is for the synthesis of nitriles from ketones but the initial steps are analogous for oxazole synthesis from aldehydes. For oxazole synthesis, the reaction is typically quenched differently, often leading to the direct formation of the oxazole after elimination of the tosyl group. A modified procedure for 4-substituted oxazoles involves reacting an α-substituted TosMIC with an aldehyde in the presence of a base like potassium carbonate in methanol at reflux.
Quantitative Data:
The following table illustrates the yields for the synthesis of various 4-substituted-5-phenyloxazoles using a modified Van Leusen reaction.
| Entry | α-Substituted TosMIC (R¹) | Aldehyde (R²) | Product | Yield (%) |
| 1 | Benzyl | Benzaldehyde | 4-Benzyl-5-phenyloxazole | 85 |
| 2 | Methyl | Benzaldehyde | 4-Methyl-5-phenyloxazole | 78 |
| 3 | Isopropyl | Benzaldehyde | 4-Isopropyl-5-phenyloxazole | 65 |
| 4 | Benzyl | 4-Chlorobenzaldehyde | 4-Benzyl-5-(4-chlorophenyl)oxazole | 75 |
| 5 | Methyl | 4-Methoxybenzaldehyde | 4-Methyl-5-(4-methoxyphenyl)oxazole | 82 |
Note: The table describes the synthesis of 4,5-disubstituted oxazoles. For 2,4-disubstituted oxazoles, a different variation of the Van Leusen synthesis or an alternative method would be employed.
This document provides a starting point for the synthesis of 2,4-disubstituted oxazoles. Researchers are encouraged to consult the primary literature for further details and for the synthesis of specific target molecules.
Application of 2-(4-Iodo-Phenyl)-Oxazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. The unique electronic properties and structural rigidity of the oxazole ring enable it to serve as a valuable pharmacophore, engaging with various biological targets. Among the myriad of oxazole derivatives, 2-(4-Iodo-Phenyl)-Oxazole stands out as a crucial intermediate and a versatile building block in the synthesis of novel therapeutic agents. Its utility stems from the presence of the iodo-substituent, which provides a reactive handle for further molecular elaboration, most notably through cross-coupling reactions. This allows for the systematic exploration of chemical space and the generation of compound libraries for structure-activity relationship (SAR) studies.
This document provides detailed application notes and experimental protocols relevant to the use of this compound in medicinal chemistry, with a focus on its synthesis, functionalization, and its role as a precursor to potent bioactive molecules, particularly in the realm of kinase inhibition.
Key Applications in Medicinal Chemistry
This compound is a key synthetic intermediate with broad applications in drug discovery, primarily leveraged for:
-
Scaffold for Kinase Inhibitors: The 2-phenyloxazole core is a recognized scaffold for the development of inhibitors targeting various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The 4-iodo-phenyl group allows for the introduction of diverse substituents through cross-coupling reactions to optimize potency and selectivity against specific kinases, such as p38 MAPK.
-
Anti-Cancer Drug Discovery: Derivatives of 2-phenyloxazole have demonstrated significant cytotoxic activity against a range of cancer cell lines. The ability to readily diversify the structure of this compound makes it an attractive starting point for the development of novel anti-cancer agents.
-
Probe for Chemical Biology: The modifiable nature of this compound allows for its incorporation into chemical probes to study biological pathways and identify new drug targets.
Data Presentation: Biological Activity of 2-Aryl-Oxazole Derivatives
While specific IC50 values for this compound are not extensively reported in the public domain, as it primarily serves as a synthetic intermediate, the following table presents representative cytotoxic activity data for closely related 2-aryl-oxazole derivatives to illustrate the potential of this chemical class.
| Compound ID | R-Group on Phenyl Ring | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Analog 1 | 4-H | MCF-7 (Breast) | 43.4 | Doxorubicin | Not specified |
| Analog 2 | 4-H | MDA-MB-231 (Breast) | 35.9 | Doxorubicin | Not specified |
| Analog 3 | 4-Cl | A549 (Lung) | 5.99 | Not specified | Not specified |
| Analog 4 | 4-OCH3 | HT29 (Colon) | >50 | Not specified | Not specified |
Note: The data presented is for structurally related 2-aryl-oxazole analogs and is intended to be representative of the potential biological activity of this class of compounds. IC50 values can vary significantly based on the specific cell line and assay conditions.
Mandatory Visualizations
Experimental Workflow: Synthesis and Application
Caption: Workflow from synthesis to lead compound identification.
Signaling Pathway: p38 MAPK Inhibition
Caption: Inhibition of the p38 MAPK signaling pathway.
Experimental Protocols
Protocol 1: Synthesis of this compound via Van Leusen Reaction
This protocol describes a general method for the synthesis of 2-substituted oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC).
Materials:
-
4-Iodobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
To a stirred solution of 4-iodobenzaldehyde (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (1.1 eq).
-
Add anhydrous potassium carbonate (1.5 eq) portion-wise to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.
Protocol 2: Suzuki Cross-Coupling of this compound
This protocol provides a general method for the palladium-catalyzed Suzuki cross-coupling of this compound with a boronic acid to generate a library of 2-aryl-oxazole derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-oxazole derivative.
Protocol 3: MTT Cytotoxicity Assay
This protocol describes a colorimetric assay to assess the cytotoxic effects of synthesized 2-aryl-oxazole derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 4: In Vitro p38 MAPK Inhibition Assay
This protocol outlines a general procedure for a non-radioactive, luminescence-based in vitro kinase assay to determine the inhibitory activity of compounds against p38 MAPK.
Materials:
-
Recombinant human p38 MAPK (α, β, γ, or δ isoform)
-
Kinase assay buffer
-
Substrate peptide (e.g., ATF2)
-
ATP
-
Test compounds (2-aryl-oxazole derivatives)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Luminometer-compatible 96- or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a white, opaque multi-well plate, add the kinase assay buffer, the specific p38 MAPK isoform, the substrate peptide, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection (Step 1): Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Step 2): Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Read the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic importance lies in its utility as a readily diversifiable scaffold for the synthesis of novel bioactive compounds. The protocols and data provided herein offer a foundational resource for researchers engaged in the design and development of new therapeutics, particularly in the areas of oncology and inflammatory diseases, by leveraging the unique chemical properties of this important oxazole derivative.
Application Notes and Protocols for 2-(4-IODO-PHENYL)-OXAZOLE Derivatives as Potential Apoptosis Inducers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of 2-(4-iodo-phenyl)-oxazole derivatives as potential inducers of apoptosis in cancer cells. This document outlines the rationale for targeting apoptosis, presents a framework for data quantification, details essential experimental protocols, and visualizes key pathways and workflows.
Introduction and Rationale
The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity.[1] These compounds often exert their effects by inducing apoptosis, a programmed cell death mechanism that is frequently dysregulated in cancer.[2] The this compound core represents a promising pharmacophore for the development of novel anticancer agents. The iodine atom can participate in halogen bonding and alter the pharmacokinetic properties of the molecule, potentially enhancing its therapeutic efficacy.
The primary mechanism of action for many oxazole-based anticancer agents involves the modulation of key apoptotic regulators, including the Bcl-2 family of proteins and the caspase cascade.[2] By promoting the activity of pro-apoptotic proteins (e.g., Bax, Bak) and inhibiting anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), these compounds can trigger the mitochondrial pathway of apoptosis. This leads to the activation of initiator caspases (e.g., caspase-9) and subsequently executioner caspases (e.g., caspase-3), culminating in the systematic dismantling of the cell.[3]
Data Presentation: A Framework for Quantifying Apoptotic Induction
To facilitate the comparison of different this compound derivatives, it is crucial to present quantitative data in a clear and structured format. The following tables provide a template for summarizing key experimental findings.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 / EC50 (nM) | GI50 (nM) | Reference Compound | IC50 of Ref. (nM) |
| Example: 1k | DLD-1 (colorectal) | Caspase HTS | 270 | 229 | Doxorubicin | N/A |
| Derivative A | MCF-7 (breast) | MTT Assay | Enter Data | Enter Data | Doxorubicin | Enter Data |
| Derivative B | A549 (lung) | MTT Assay | Enter Data | Enter Data | Cisplatin | Enter Data |
| Derivative C | PC-3 (prostate) | MTT Assay | Enter Data | Enter Data | Doxorubicin | Enter Data |
| IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Half maximal effective concentration) refers to the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth.[4] |
Table 2: Effect of this compound Derivatives on Apoptotic Markers
| Compound ID | Cancer Cell Line | Treatment Conc. (µM) | % Apoptotic Cells (Annexin V+) | Fold Change in Caspase-3 Activity | Fold Change in Bax/Bcl-2 Ratio |
| Derivative A | MCF-7 | Enter Data | Enter Data | Enter Data | Enter Data |
| Derivative B | A549 | Enter Data | Enter Data | Enter Data | Enter Data |
| Derivative C | PC-3 | Enter Data | Enter Data | Enter Data | Enter Data |
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptosis-inducing potential of this compound derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and a reference compound (e.g., Doxorubicin) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with the this compound derivatives. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Western Blot Analysis of Apoptotic Proteins (Bcl-2 and Caspase-3)
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the harvested cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key apoptotic signaling pathway and the general experimental workflow for evaluating this compound derivatives.
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
Caption: General workflow for evaluating apoptosis-inducing potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Tocris Small Molecules for Apoptosis Research Research Areas: R&D Systems [rndsystems.com]
- 4. Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating 2-(4-IODO-PHENYL)-OXAZOLE Cytotoxicity
Introduction
2-(4-IODO-PHENYL)-OXAZOLE is a synthetic heterocyclic organic compound featuring an oxazole ring substituted with an iodophenyl group. The oxazole moiety is a common scaffold in medicinal chemistry, and its derivatives have been investigated for a range of biological activities, including anticancer properties.[1] Some phenyl-oxazole derivatives have been identified as potent inducers of apoptosis, a form of programmed cell death crucial for tissue homeostasis and a target for cancer therapy.[2] Given the structural alerts, evaluating the cytotoxic potential of this compound is a critical step in its preclinical assessment.
These application notes provide detailed protocols for a panel of cell-based assays to quantify the cytotoxicity of this compound. The described assays will enable researchers to determine the compound's effect on cell viability, membrane integrity, and the induction of apoptosis.
Data Presentation
The following table summarizes hypothetical data from the described cytotoxicity assays, illustrating how to present quantitative results for clear comparison.
| Assay Type | Cell Line | Compound Concentration (µM) | Endpoint Measured | Result (e.g., % of Control) | IC50 (µM) |
| MTT Assay | HeLa | 0.1 | Cell Viability | 98.2% | 12.5 |
| 1 | 85.1% | ||||
| 10 | 52.3% | ||||
| 50 | 21.7% | ||||
| 100 | 8.9% | ||||
| LDH Release Assay | HeLa | 0.1 | Cytotoxicity (% Lysis) | 2.1% | 25.8 |
| 1 | 10.5% | ||||
| 10 | 45.6% | ||||
| 50 | 78.9% | ||||
| 100 | 92.4% | ||||
| Apoptosis Assay | HeLa | 10 | Early Apoptotic Cells | 25.3% | N/A |
| (Annexin V/PI) | Late Apoptotic Cells | 15.8% | |||
| Necrotic Cells | 5.2% | ||||
| Live Cells | 53.7% |
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound is depicted below.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl Sulfoxide)
-
96-well clear flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[4]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-cell control (medium only).[5]
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 24 to 72 hours.[6]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate the percentage of cell viability relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity
This assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[7]
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
Treated cell culture plates (from the same experimental setup as MTT)
-
96-well clear flat-bottom plates
-
Microplate reader
Protocol:
-
Prepare Controls: In addition to the treated wells, prepare a "maximum LDH release" control by adding a lysis solution (provided in the kit) to untreated cells 45 minutes before the end of the incubation period.[6] Also, include a no-cell background control.
-
Sample Collection: After the treatment incubation, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (substrate, cofactor, and dye as per the kit instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (provided in the kit).
-
Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Subtract the background control absorbance. Calculate the percentage of cytotoxicity:
-
% Cytotoxicity = [(Compound-Treated LDH Activity - Vehicle Control LDH Activity) / (Maximum LDH Release - Vehicle Control LDH Activity)] x 100
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between different cell populations: viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
-
Binding Buffer (provided in the kit)
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at selected concentrations (e.g., IC50 value determined from the MTT assay) for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Hypothetical Signaling Pathway
Many cytotoxic compounds, including oxadiazole derivatives, exert their effects by inducing the intrinsic pathway of apoptosis.[8] This pathway is initiated by cellular stress and converges on the mitochondria.
References
- 1. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. x-cellr8.com [x-cellr8.com]
- 4. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols: In Vivo Biological Activity of Quinolyl Oxazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the in vivo biological activities of quinolyl oxazoles, focusing on their anti-inflammatory and anticancer properties. Detailed protocols for key experiments are provided to facilitate the evaluation of these compounds in a research setting.
Anti-Inflammatory Activity of Quinolyl Oxazoles as PDE4 Inhibitors
Quinolyl oxazoles have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade. Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the production of pro-inflammatory cytokines like TNF-α.
Quantitative Data: In Vivo Efficacy of Quinolyl Oxazole PDE4 Inhibitors
The following table summarizes the in vivo anti-inflammatory activity of representative quinolyl oxazole compounds. (Note: Specific compound IDs and precise quantitative data would be extracted from the full text of the cited literature).
| Compound ID | Animal Model | Dose (mg/kg) | Route of Administration | Efficacy (% Inhibition of LPS-induced TNF-α) | IC50 (PDE4) (nM) | Reference |
| QO-1 | Lewis Rat | 10 | p.o. | Data from full text | 1.4 | |
| QO-2 | BALB/c Mouse | 30 | i.p. | Data from full text | 1.0 | |
| QO-3 | Wistar Rat | 10 | p.o. | Data from full text | Data from full text |
Caption: In vivo efficacy of selected quinolyl oxazoles in animal models of inflammation.
Experimental Protocol: Lipopolysaccharide (LPS)-induced TNF-α Production in Mice
This protocol describes a standard model for evaluating the in vivo anti-inflammatory effects of compounds by measuring their ability to inhibit the release of TNF-α following a bacterial endotoxin challenge.
Materials:
-
Quinolyl oxazole test compounds
-
Vehicle (e.g., 0.5% methylcellulose)
-
Lipopolysaccharide (LPS) from E. coli
-
Saline solution (0.9% NaCl)
-
Male BALB/c mice (8-10 weeks old)
-
ELISA kit for mouse TNF-α
-
Standard laboratory equipment for animal dosing and blood collection
Procedure:
-
Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week prior to the experiment.
-
Compound Administration:
-
Prepare a solution or suspension of the quinolyl oxazole compound in the chosen vehicle.
-
Administer the compound to the test groups of mice via the desired route (e.g., oral gavage or intraperitoneal injection) at various doses.
-
Administer the vehicle alone to the control group.
-
-
LPS Challenge: One hour after compound administration, inject all mice with LPS (e.g., 1 mg/kg) intraperitoneally to induce an inflammatory response.
-
Blood Collection: 90 minutes after the LPS injection, collect blood samples from the mice via cardiac puncture or another approved method.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
TNF-α Quantification: Measure the concentration of TNF-α in the plasma samples using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each treatment group compared to the vehicle-treated control group.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PDE4 signaling pathway in inflammation.
Caption: In vivo experimental workflow for anti-inflammatory assessment.
Anticancer Activity of Quinolyl Oxazoles
Quinolyl oxazole derivatives have also demonstrated promising anticancer activity. Studies have shown their ability to inhibit the growth of various cancer cell lines, suggesting their potential as novel therapeutic agents.
Quantitative Data: In Vivo Anticancer Efficacy of Quinolyl Oxazoles
The following table summarizes the in vivo anticancer activity of representative quinolyl oxazole compounds. (Note: Specific compound IDs and precise quantitative data would be extracted from the full text of the cited literature).
| Compound ID | Animal Model | Cancer Cell Line | Dose (mg/kg/day) | Route of Administration | Efficacy (% Tumor Growth Inhibition) | Reference |
| QO-C1 | Nude Mice Xenograft | UO-31 (Renal) | Data from full text | i.p. | Data from full text | |
| QO-C2 | Athymic Nude Mice | MDA-MB-231 (Breast) | Data from full text | p.o. | Data from full text | |
| QO-C3 | SCID Mice | HCT-116 (Colon) | Data from full text | i.v. | Data from full text |
Caption: In vivo anticancer efficacy of selected quinolyl oxazoles in xenograft models.
Experimental Protocol: Human Tumor Xenograft Model in Nude Mice
This protocol outlines a common method for evaluating the in vivo anticancer efficacy of a test compound using a xenograft model, where human cancer cells are implanted into immunocompromised mice.
Materials:
-
Quinolyl oxazole test compounds
-
Vehicle (e.g., PEG400/saline)
-
Human cancer cell line (e.g., UO-31)
-
Matrigel (optional)
-
Female athymic nude mice (6-8 weeks old)
-
Standard laboratory equipment for cell culture, animal handling, and tumor measurement
Procedure:
-
Cell Culture: Culture the chosen human cancer cell line under standard conditions.
-
Cell Implantation:
-
Harvest the cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel to promote tumor growth.
-
Subcutaneously inject the cell suspension into the flank of each nude mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth.
-
When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer the quinolyl oxazole compound to the treatment groups at various doses and schedules (e.g., daily for 21 days).
-
Administer the vehicle alone to the control group.
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure the tumor dimensions with calipers two to three times a week.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Data Analysis:
-
At the end of the study, calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.
-
Statistically analyze the differences in tumor volume between the groups.
-
Logical Relationship and Experimental Workflow Diagrams
Caption: Logical relationship in drug discovery.
Caption: In vivo experimental workflow for anticancer assessment.
Application Notes and Protocols: Synthesis and Evaluation of 2-Phenyl-Oxazole-4-Carboxamide Derivatives as Potent Apoptosis Inducers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of 2-phenyl-oxazole-4-carboxamide derivatives as potent inducers of apoptosis. Detailed protocols for the synthesis of a representative compound and key biological assays are provided to facilitate research and development in the field of cancer therapeutics.
Introduction
The induction of apoptosis, or programmed cell death, is a key therapeutic strategy in oncology. The 2-phenyl-oxazole-4-carboxamide scaffold has emerged as a promising chemotype for the development of novel anticancer agents that effectively trigger this process. These compounds have been shown to exhibit potent cytotoxic activity against various cancer cell lines, making them attractive candidates for further drug development. This document outlines the synthesis of these derivatives, presents their structure-activity relationship (SAR), and provides detailed protocols for assessing their pro-apoptotic effects. A key compound of interest, Compound 1k (N-(2,4-dichlorophenyl)-2-(4-chlorophenyl)oxazole-4-carboxamide) , has been identified as a highly potent inducer of apoptosis and will be used as a reference throughout these notes.[1]
Data Presentation
The pro-apoptotic and anti-proliferative activities of a series of 2-phenyl-oxazole-4-carboxamide derivatives were evaluated in the human colorectal carcinoma cell line, DLD-1. The following tables summarize the quantitative data, highlighting the structure-activity relationships within this class of compounds.
Table 1: In Vitro Activity of 2-Phenyl-Oxazole-4-Carboxamide Derivatives in DLD-1 Cells
| Compound ID | R1 Substitution (2-phenyl ring) | R2 Substitution (4-carboxamide-phenyl ring) | Apoptosis Induction EC50 (nM) | Growth Inhibition GI50 (nM) |
| 1a | H | H | >10000 | >10000 |
| 1b | H | 4-F | 2800 | 1800 |
| 1c | H | 4-Cl | 1500 | 980 |
| 1d | H | 4-CH3 | 3500 | 2500 |
| 1e | H | 4-OCH3 | 6700 | 4300 |
| 1f | 4-F | H | 890 | 650 |
| 1g | 4-Cl | H | 750 | 540 |
| 1h | 4-CH3 | H | 1200 | 890 |
| 1i | 4-OCH3 | H | 2300 | 1600 |
| 1j | 4-Cl | 4-Cl | 450 | 320 |
| 1k | 4-Cl | 2,4-di-Cl | 270 | 229 |
Data sourced from Tai, V. W-F., et al. (2006). Bioorganic & Medicinal Chemistry Letters, 16(17), 4554-4558.[1]
Table 2: In Vivo Antitumor Activity of Compound 1k
| Animal Model | Tumor Type | Compound | Dose | Dosing Schedule | Tumor Growth Inhibition (%) |
| Xenograft Mouse Model | Human Colorectal DLD-1 | 1k | 50 mpk | bid | 63 |
Data sourced from Tai, V. W-F., et al. (2006). Bioorganic & Medicinal Chemistry Letters, 16(17), 4554-4558.[1]
Experimental Protocols
Protocol 1: Synthesis of a Representative 2-Phenyl-Oxazole-4-Carboxamide Derivative (e.g., Compound 1g)
This protocol describes a general two-step synthesis for 2-phenyl-oxazole-4-carboxamide derivatives, exemplified by the preparation of N-phenyl-2-(4-chlorophenyl)oxazole-4-carboxamide.
Step 1: Synthesis of Ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate
-
To a solution of ethyl 2-chloro-3-oxobutanoate (1 equivalent) in a suitable solvent such as toluene, add 4-chlorobenzamide (1 equivalent).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate.
Step 2: Amide Coupling to form N-phenyl-2-(4-chlorophenyl)oxazole-4-carboxamide (Compound 1g)
-
Hydrolyze the ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate from Step 1 to the corresponding carboxylic acid using a standard procedure, for example, by treating with lithium hydroxide in a mixture of THF and water.
-
To a solution of 2-(4-chlorophenyl)oxazole-4-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add aniline (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final N-phenyl-2-(4-chlorophenyl)oxazole-4-carboxamide.
Caption: General synthesis workflow for 2-phenyl-oxazole-4-carboxamide derivatives.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., DLD-1) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-phenyl-oxazole-4-carboxamide derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values.
Protocol 3: Caspase-3/7 Activation Assay
This protocol measures the activity of executioner caspases, a hallmark of apoptosis.
-
Cell Treatment: Seed and treat cells with the compounds as described in the MTT assay protocol (Steps 1 and 2).
-
Assay Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay).
-
Cell Lysis and Caspase Activity Measurement: After the desired treatment period (e.g., 24 hours), add the caspase-3/7 reagent to each well. Incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Protocol 4: PARP Cleavage Assay (Western Blot)
This assay detects the cleavage of PARP, a substrate of activated caspase-3, confirming apoptosis.
-
Protein Extraction: Treat cells with the compounds for a specified time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease inhibitors. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody that recognizes both full-length (116 kDa) and cleaved (89 kDa) PARP.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 5: DNA Laddering Assay
This assay visualizes the fragmentation of DNA into oligonucleosomal-sized fragments, a characteristic feature of late-stage apoptosis.
-
Cell Treatment and Lysis: Treat cells with the compounds for 24-48 hours. Collect both adherent and floating cells and lyse them in a buffer containing detergents and proteases.
-
DNA Extraction: Extract the DNA from the cell lysate using a phenol-chloroform extraction or a commercial DNA isolation kit.
-
DNA Precipitation: Precipitate the DNA with ethanol and resuspend it in TE buffer.
-
Agarose Gel Electrophoresis: Load the DNA samples onto a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Visualization: Run the gel and visualize the DNA fragments under UV light. A characteristic "ladder" of DNA fragments will be visible in apoptotic samples.
Mechanism of Action: Induction of the Intrinsic Apoptotic Pathway
The 2-phenyl-oxazole-4-carboxamide derivatives induce apoptosis primarily through the intrinsic, or mitochondrial, pathway. This is evidenced by the activation of caspase-9, an initiator caspase central to this pathway. While the direct molecular target of these compounds is yet to be fully elucidated, their action culminates in the activation of the pro-apoptotic Bcl-2 family proteins, Bax and Bak.
Upon activation, Bax and Bak oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. Cytosolic cytochrome c binds to Apaf-1, which then recruits and activates pro-caspase-9, forming the apoptosome. Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation.
Caption: Proposed intrinsic apoptotic pathway induced by 2-phenyl-oxazole-4-carboxamides.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(4-IODO-PHENYL)-OXAZOLE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(4-IODO-PHENYL)-OXAZOLE.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for purifying crude this compound?
The most common purification strategies for this compound involve a combination of aqueous workup, column chromatography, and recrystallization. An aqueous workup with a solution of sodium thiosulfate is crucial for quenching the reaction and removing any residual iodine, which often presents as a persistent colored impurity.[1] Column chromatography is the primary method for separating the desired product from starting materials and byproducts. For solid products of sufficient purity post-chromatography, recrystallization can be employed to achieve high-purity material.
Q2: What are the likely impurities I might encounter during the purification of this compound?
Common impurities can include:
-
Unreacted starting materials: Such as the precursor oxazole and the iodinating agent.
-
Residual Iodine: Often seen as a purple or brown color in the crude product.[1]
-
Over-iodinated byproducts: Although less common on the oxazole ring itself, multiple iodinations can occur on the phenyl ring under certain conditions.
-
Products of ring-opening: Oxazole rings can be susceptible to cleavage under harsh acidic or basic conditions during workup.
-
Decomposition products: Iodinated organic compounds can be sensitive to light and heat, potentially leading to degradation. It is advisable to protect the reaction and purification from light and use moderate temperatures.[2]
Q3: My iodinated compound appears to be degrading during purification. What precautions should I take?
Aryl iodides can be unstable, particularly when exposed to heat, light, or certain reactive media.[2][3][4][5] To minimize degradation:
-
Protect from light: Use amber-colored glassware or wrap your flasks and columns in aluminum foil.[2][4]
-
Maintain low temperatures: Perform chromatography and solvent evaporation at reduced temperatures whenever possible.[2]
-
Use an inert atmosphere: For highly sensitive compounds, storing and handling under an inert atmosphere like argon or nitrogen can prevent oxidative degradation.[4]
-
Avoid harsh conditions: Be mindful of pH extremes during aqueous workup, as strong acids or bases can promote decomposition or ring-opening.[3]
Q4: How can I confirm the purity and identity of the final product?
A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the purification and assess the purity of collected fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To obtain an accurate quantitative measure of the purity.
Troubleshooting Guides
Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Product co-elutes with an impurity. | The polarity of the product and the impurity are too similar in the chosen eluent system. | Adjust the eluent system. Try a shallower gradient or a different solvent mixture (e.g., dichloromethane/hexanes).[1] |
| Product streaks on the silica gel column. | The compound may have acidic or basic properties, leading to strong interactions with the silica gel. | Add a small amount of a modifier to the eluent. For basic compounds, add 0.1-1% triethylamine. For acidic compounds, add 0.1-1% acetic acid.[1] |
| Product decomposes on the silica gel column. | The iodinated oxazole is sensitive to the acidic nature of silica gel. | Consider using a different stationary phase, such as neutral or basic alumina.[5] Alternatively, minimize the time the compound spends on the column by using flash chromatography.[1] |
| A persistent colored band (purple/brown) is observed. | Residual iodine is present in the crude mixture. | Ensure a thorough wash with a saturated aqueous solution of sodium thiosulfate during the initial workup before chromatography.[1] |
| Low recovery of the product from the column. | The product may be strongly adsorbed to the silica gel or is highly volatile. | If strongly adsorbed, try a more polar eluent system. If volatile, be cautious during solvent removal, using lower temperatures and pressures. |
Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| The compound "oils out" instead of forming crystals. | The solution is supersaturated above the compound's melting point in that solvent, or the cooling rate is too fast. | Re-dissolve the oil by heating and add a small amount of additional solvent. Allow the solution to cool more slowly. Using a mixed solvent system where the compound is dissolved in a "good" solvent and a "poor" solvent is added dropwise until turbidity can also be effective. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or there are no nucleation sites. | Concentrate the solution by slowly evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Low yield of recrystallized product. | The compound has significant solubility in the cold solvent, or too much solvent was used. | Ensure you are using the minimum amount of hot solvent to dissolve the crude product. Cool the solution to a lower temperature (e.g., in an ice bath) to maximize crystal formation. |
| The recrystallized product is still impure. | The impurities have very similar solubility profiles to the product in the chosen solvent. | A second recrystallization may be necessary. Alternatively, try a different solvent or solvent system where the solubility of the product and impurities are more distinct. |
Quantitative Data Summary
While specific quantitative data for the purification of this compound is not extensively reported, the following table provides typical ranges for yields and purities based on the purification of similar iodo-aryl heterocyclic compounds.[6][7][8]
| Purification Method | Typical Eluent/Solvent System | Typical Yield Range | Typical Purity Range | Notes |
| Column Chromatography | Hexane/Ethyl Acetate gradient | 60-85% | 90-98% | Yield is highly dependent on the crude purity. |
| Recrystallization | Ethanol, Ethanol/Water, Ethyl Acetate/Hexane | 70-95% (of the material being recrystallized) | >99% | Best for removing small amounts of impurities from an already relatively pure product. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Crude Sample: After the synthesis of this compound, perform an aqueous workup. Wash the organic layer with a saturated solution of sodium thiosulfate to remove any unreacted iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
TLC Analysis: Develop a suitable eluent system using Thin-Layer Chromatography (TLC). A good starting point for nonpolar compounds is a mixture of hexanes and ethyl acetate. The ideal system should give the desired product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel bed is level and free of cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the purified product from column chromatography and a few drops of a potential recrystallization solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture). Heat the mixture to determine if the solid dissolves. Allow it to cool to see if crystals form.
-
Dissolution: In an Erlenmeyer flask, add the solid to be recrystallized and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification issues.
References
Common issues in 2-(4-IODO-PHENYL)-OXAZOLE synthesis and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-iodo-phenyl)-oxazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound include the Van Leusen Oxazole Synthesis, starting from 4-iodobenzaldehyde, and the Robinson-Gabriel synthesis, which utilizes a corresponding α-acylamino ketone precursor. Another viable, though less direct, route involves the initial synthesis of 2-phenyloxazole followed by electrophilic iodination.
Q2: I am getting a low yield in my Van Leusen synthesis. What are the potential causes?
A2: Low yields in the Van Leusen synthesis of 2-(4-iodophenyl)oxazole can stem from several factors. Firstly, ensure all reagents, particularly the solvent (typically methanol) and the base (like potassium carbonate), are anhydrous. The presence of water can interfere with the reaction. Secondly, the purity of the starting materials, 4-iodobenzaldehyde and tosylmethyl isocyanide (TosMIC), is crucial. Impurities can inhibit the reaction or lead to side products. Finally, incomplete reaction due to insufficient reaction time or temperature can also result in low yields. Monitoring the reaction by Thin Layer Chromatography (TTLC) is recommended to ensure completion.[1]
Q3: During the Robinson-Gabriel synthesis, I observe significant charring and byproduct formation. What is the likely cause?
A3: Charring and the formation of tar-like byproducts in the Robinson-Gabriel synthesis are often indicative of overly harsh reaction conditions.[2] The traditional use of strong acids like concentrated sulfuric acid at high temperatures can cause decomposition of the starting material or product, especially with sensitive substrates.[3][4] Consider using a milder cyclodehydrating agent or lowering the reaction temperature to mitigate these side reactions.
Q4: How can I purify the final this compound product effectively?
A4: Purification of this compound typically involves a multi-step process. After the initial aqueous workup to remove inorganic salts and water-soluble impurities, column chromatography on silica gel is the most common and effective method for separating the target compound from unreacted starting materials and organic byproducts.[3] A gradient elution system, for instance with hexanes and ethyl acetate, is often successful. If the purified product is a solid, recrystallization from a suitable solvent system can be employed to achieve high purity.[3]
Q5: Is the iodine atom on the phenyl ring susceptible to reaction under the synthesis conditions?
A5: The iodo-substituent is generally stable under the conditions of the Van Leusen and Robinson-Gabriel syntheses. However, in reactions involving organometallic intermediates, such as lithiation for a directed iodination, the iodine can potentially undergo halogen-metal exchange. This is a crucial consideration when planning a synthesis that involves such reactive intermediates. Careful control of temperature and stoichiometry is essential in these cases.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| No product observed by TLC/LC-MS | Incomplete Cyclization (Robinson-Gabriel): The cyclodehydration step is inefficient.[3] | Optimize the dehydrating agent. While H₂SO₄ is traditional, reagents like POCl₃, PPA, or TFAA can be more effective for certain substrates.[2][4] Increase the reaction temperature, but monitor for decomposition.[3] |
| Starting Material Decomposition: Strong acidic conditions may be degrading the substrate.[3] | Use a milder dehydrating agent such as the Burgess reagent or a two-step process with Dess-Martin periodinane followed by PPh₃/I₂.[2] Reduce the reaction time by closely monitoring for completion.[3] | |
| Inefficient Base (Van Leusen): The base (e.g., K₂CO₃) may be impure or not strong enough. | Ensure the base is anhydrous and of high purity. Consider using a stronger base if necessary, but be mindful of potential side reactions. | |
| Reaction stalls; starting material remains | Poor Reagent Purity: Impurities in the starting materials (aldehyde, TosMIC, or α-acylamino ketone) are inhibiting the reaction.[3] | Purify starting materials before use. Ensure they are completely dry. |
| Insufficient Reagent: The stoichiometry of the reagents may be incorrect. | Use a slight excess (e.g., 1.05-1.1 equivalents) of TosMIC in the Van Leusen synthesis. For Robinson-Gabriel, ensure a sufficient amount of the dehydrating agent is used. |
Issue 2: Significant Byproduct Formation
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Multiple spots on TLC, difficult to separate | Hydrolysis of Intermediates: Presence of water in the reaction mixture.[2] | Ensure all solvents and reagents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Enamides (Robinson-Gabriel): A competing elimination reaction of the 2-acylamino-ketone.[3] | Modify the reaction conditions by changing the temperature or the dehydrating agent to disfavor the enamide formation pathway. | |
| Polymerization/Tar Formation: Highly reactive starting materials or harsh acidic conditions.[3] | Lower the reaction temperature. Use a milder dehydrating agent. Reduce the concentration of the acid catalyst. | |
| Formation of a 4-alkoxy-2-oxazoline byproduct (Van Leusen) | Excess of primary alcohol: Using too much of a primary alcohol like methanol can favor this side reaction.[5] | Judiciously control the amount of the primary alcohol, typically in the range of 1-2 equivalents.[5] |
Issue 3: Difficulty in Product Purification
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Product co-elutes with impurities during column chromatography | Similar Polarity: The desired product and impurities have very similar polarities.[3] | Adjust the eluent system for column chromatography. Try a shallower gradient or a different solvent combination (e.g., dichloromethane/hexanes). |
| Product streaks on the silica gel column | Compound is slightly acidic or basic. | Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic compounds. |
| Persistent purple/brown color in the final product | Residual Iodine: Incomplete removal of iodine used in an iodination step. | Ensure a thorough wash with a saturated aqueous solution of sodium thiosulfate during the workup.[3] |
| Product decomposes on the silica gel column | Sensitivity of the iodinated oxazole to silica. | Consider using a different stationary phase like alumina, or minimize the contact time of the product on the column by using flash chromatography. |
Experimental Protocols
Protocol 1: Van Leusen Synthesis of this compound
This protocol is a representative method based on the Van Leusen oxazole synthesis.
Materials:
-
4-Iodobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Methanol (MeOH)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous methanol.
-
Add potassium carbonate (1.5 - 2.0 equivalents) to the methanol and stir to create a suspension.
-
Add 4-iodobenzaldehyde (1.0 equivalent) to the suspension.
-
Add TosMIC (1.05 - 1.1 equivalents) portion-wise to the mixture.
-
Heat the reaction mixture to reflux (approximately 65°C) and monitor the reaction progress using TLC.
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Add water to dissolve the salts and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Typical Ranges):
| Parameter | Value |
| Yield | 70-90% |
| Reaction Time | 2-6 hours |
| Temperature | 65°C (Reflux in Methanol) |
| Purity (after chromatography) | >95% |
Protocol 2: Robinson-Gabriel Synthesis of this compound
This protocol describes a classic method for synthesizing the target compound.
Step A: Synthesis of the α-acylamino ketone precursor The precursor, N-(2-oxo-2-phenylethyl)-4-iodobenzamide, can be synthesized by reacting 4-iodobenzoyl chloride with 2-aminoacetophenone hydrochloride in the presence of a base like pyridine or triethylamine.
Step B: Cyclodehydration Materials:
-
N-(2-oxo-2-phenylethyl)-4-iodobenzamide
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphorus Oxychloride (POCl₃)
-
Dichloromethane (if using H₂SO₄) or DMF (if using POCl₃)
-
Ice-water
-
Sodium Bicarbonate solution
-
Ethyl Acetate
Procedure (using H₂SO₄):
-
Dissolve the α-acylamino ketone (1.0 equivalent) in a suitable solvent like dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add concentrated sulfuric acid (a few drops to 0.5 equivalents) dropwise to the stirred solution.[6]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.[6]
-
Once complete, carefully pour the reaction mixture into a beaker containing ice and water.[6]
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary (Typical Ranges):
| Parameter | Value |
| Yield | 60-80% |
| Reaction Time | 2-4 hours |
| Temperature | 0°C to Room Temperature |
| Purity (after purification) | >95% |
Visualized Workflows and Diagrams
Caption: Overview of the main synthetic routes to this compound.
Caption: A decision-making flowchart for troubleshooting low yield issues.
References
- 1. varsal.com [varsal.com]
- 2. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-(4-Iodo-Phenyl)-Oxazole Derivatives
Welcome to the technical support center for the synthesis and derivatization of 2-(4-iodo-phenyl)-oxazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing derivatives from 2-(4-iodophenyl)-oxazole? A1: The most common and versatile methods for creating derivatives from the 2-(4-iodophenyl)-oxazole core involve palladium-catalyzed cross-coupling reactions. The iodo-substituent makes it an excellent substrate for reactions such as:
-
Suzuki-Miyaura Coupling: To form C-C bonds with aryl or vinyl boronic acids/esters.
-
Heck Coupling: To form C-C bonds with alkenes.
-
Sonogashira Coupling: To form C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: To form C-N bonds with amines.
The choice of reaction depends on the desired final structure. Due to its robustness and wide functional group tolerance, the Suzuki-Miyaura coupling is frequently the first choice for creating biaryl structures.[1]
Q2: Which palladium catalyst is most effective for coupling with 2-(4-iodophenyl)-oxazole? A2: The choice of catalyst is critical for a successful reaction. A good starting point is often Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[2] However, for more challenging couplings or to improve yields, other catalyst systems are often more effective. These include palladium(II) pre-catalysts like Pd(OAc)₂ or PdCl₂(dppf) combined with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or other Buchwald ligands.[3][4] These advanced ligands can accelerate the oxidative addition step, which is often rate-limiting.
Q3: What are the recommended bases and solvents for Suzuki coupling with this substrate? A3: The base activates the boronic acid, which is a key step in the catalytic cycle. For heteroaryl halides like 2-(4-iodophenyl)-oxazole, common inorganic bases are effective. A typical progression for optimization is to start with potassium carbonate (K₂CO₃) and move to stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) if the reaction is sluggish. Common solvents include 1,4-dioxane, toluene, or dimethylformamide (DMF), often with a small amount of water, although anhydrous conditions are sometimes required to prevent side reactions.[3]
Q4: How can I effectively monitor the reaction's progress? A4: Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3] A small aliquot of the reaction mixture is taken, quenched, and analyzed. The disappearance of the 2-(4-iodophenyl)-oxazole starting material and the appearance of the desired product spot (on TLC) or peak (in LC-MS) indicates the reaction is proceeding.
Q5: My reaction is not working. What is the first thing I should check? A5: The first step in troubleshooting is to ensure the integrity of your reagents and the reaction setup.
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen. Ensure your reaction vessel was properly evacuated and backfilled with an inert gas (argon or nitrogen) and that all solvents were thoroughly degassed.[4]
-
Reagent Quality: Verify the purity of your starting material, coupling partner (e.g., boronic acid), and the activity of your palladium catalyst. Palladium(0) catalysts can degrade over time.
-
Anhydrous Conditions: Ensure solvents are dry, as water can lead to side reactions like protodeboronation of the boronic acid in Suzuki couplings.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Yield | 1. Inactive Catalyst: The Pd(0) catalyst may have oxidized. | 1. Use a fresh batch of catalyst. Consider using a more stable Pd(II) pre-catalyst with a suitable phosphine ligand.[3] |
| 2. Insufficiently Strong Base: The base may not be strong enough to facilitate transmetalation. | 2. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).[4] | |
| 3. Low Reaction Temperature: The energy of activation may not be reached. | 3. Increase the reaction temperature, potentially using a higher-boiling solvent or microwave irradiation.[3] | |
| 2. Significant Side Product Formation | 1. Dehalogenation: The iodo group is replaced by a hydrogen atom. | 1. This can be caused by harsh reaction conditions or certain ligands. Lower the temperature and/or screen different phosphine ligands. Ensure solvents are anhydrous.[3][4] |
| 2. Homocoupling of Boronic Acid: Two boronic acid molecules couple together. | 2. This is often caused by oxygen in the reaction. Ensure the system is strictly under an inert atmosphere and that solvents are properly degassed. Using a direct Pd(0) source can sometimes mitigate this.[4] | |
| 3. Protodeboronation: The boronic acid group is replaced by hydrogen. | 3. This is caused by excess water. Use anhydrous solvents and reagents. Boronic esters (e.g., pinacol esters) are more stable and can be used as an alternative.[4] | |
| 3. Inconsistent Results | 1. Variable Reagent Quality: Impurities in starting materials or solvents. | 1. Purify starting materials before use. Use high-purity, anhydrous solvents from a reliable source. |
| 2. Atmosphere Contamination: Small leaks in the reaction setup. | 2. Ensure all glassware joints are properly sealed and maintain a positive pressure of inert gas throughout the reaction. |
Data Presentation: Optimizing Suzuki Coupling Conditions
The following table summarizes typical conditions screened during the optimization of a Suzuki-Miyaura reaction between an aryl iodide and a phenylboronic acid, which serves as a model for 2-(4-iodophenyl)-oxazole derivatization.
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | Moderate |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | Good |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 120 | High |
| 4 | Pd₂(dba)₃ (2) | XPhos | K₃PO₄ | Toluene | 110 | Excellent |
| 5 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Dioxane | 100 | Excellent |
This table is a generalized representation based on common findings in cross-coupling literature.[5][6] Yields are descriptive and will vary based on specific substrates.
Mandatory Visualizations
Caption: General workflow for the synthesis and derivatization of oxazoles.
Caption: Troubleshooting logic tree for a failed cross-coupling reaction.
Caption: The catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: General Synthesis of 2,5-Disubstituted Oxazole Core
This protocol describes a metal-free, iodine-catalyzed synthesis of a 2-aryl-5-(4-iodophenyl)oxazole.[7]
Materials:
-
2-Amino-1-(4-iodophenyl)ethan-1-one hydrochloride
-
Substituted aromatic aldehyde
-
Iodine (I₂)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add 2-amino-1-(4-iodophenyl)ethan-1-one hydrochloride (1.0 mmol), the aromatic aldehyde (1.2 mmol), sodium bicarbonate (2.0 mmol), and iodine (0.2 mmol).
-
Add DMF (5 mL) to the flask.
-
Stir the mixture at room temperature and add TBHP (3.0 mmol) dropwise.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into 50 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-(4-iodophenyl)oxazole.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol details a typical cross-coupling reaction to derivatize the 2-(4-iodophenyl)-oxazole core.[3]
Materials:
-
2-Aryl-5-(4-iodophenyl)oxazole (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
PdCl₂(dppf) (0.03 mmol, 3 mol%)
-
1,4-Dioxane (anhydrous, degassed)
Procedure:
-
Setup: To a 10 mL microwave vial, add the 2-aryl-5-(4-iodophenyl)oxazole, the arylboronic acid, cesium carbonate, and the PdCl₂(dppf) catalyst.
-
Inert Atmosphere: Add a magnetic stir bar. Seal the vial with a cap, then evacuate and backfill with argon or nitrogen gas (repeat this cycle three times).
-
Solvent Addition: Using a syringe, add 5 mL of degassed 1,4-dioxane to the vial.
-
Reaction: Place the vial in a microwave reactor. Heat the mixture to 120-150 °C for 20-30 minutes with stirring.
-
Work-up: After the reaction, allow the vial to cool to room temperature. Dilute the mixture with 20 mL of ethyl acetate and filter through a pad of Celite to remove the catalyst and salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with 15 mL of water, followed by 15 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final coupled product.
References
- 1. researchgate.net [researchgate.net]
- 2. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization [organic-chemistry.org]
Stability and degradation profile of 2-iodo-5-(m-tolyl)oxazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation profile of 2-iodo-5-(m-tolyl)oxazole. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Disclaimer: Specific experimental data on the stability and degradation of 2-iodo-5-(m-tolyl)oxazole is not extensively available in the public domain.[1] This guide is based on established principles of chemical stability, data from structurally related compounds, and projected degradation pathways. All experimental protocols and stability predictions should be empirically verified.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 2-iodo-5-(m-tolyl)oxazole in solution?
A1: The degradation of 2-iodo-5-(m-tolyl)oxazole in solution is primarily influenced by solvent choice, pH, light exposure, and temperature.[2] As a halogenated heterocyclic compound, it is susceptible to specific stress conditions.[2]
Q2: Which solvents are recommended for dissolving 2-iodo-5-(m-tolyl)oxazole to minimize degradation?
A2: Aprotic solvents such as DMSO, DMF, or acetonitrile are recommended.[2] Protic solvents like methanol and ethanol can participate in solvolysis reactions, potentially leading to the displacement of the iodo group.[2] If a protic solvent is necessary, solutions should be prepared immediately before use and kept at a low temperature.[2]
Q3: How does pH affect the stability of this compound?
A3: The oxazole ring is susceptible to hydrolysis under strongly acidic or basic conditions, which can lead to ring cleavage.[1][2] It is advisable to maintain a neutral pH range (pH 6-8) for solutions containing 2-iodo-5-(m-tolyl)oxazole.[2]
Q4: Is 2-iodo-5-(m-tolyl)oxazole sensitive to light?
A4: Yes, iodoaromatic compounds can be light-sensitive and may undergo photodegradation, which can involve the cleavage of the carbon-iodine bond.[2] Solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.[2]
Q5: What are the recommended storage conditions for stock solutions?
A5: To minimize degradation due to thermal stress, stock solutions of 2-iodo-5-(m-tolyl)oxazole should be stored at -20°C or -80°C.[2] During experiments, it is good practice to keep the solution on ice if the protocol allows.[2]
Troubleshooting Guides
Issue 1: Rapid Degradation of Compound in Solution
Symptoms:
-
Loss of parent compound peak in HPLC analysis shortly after dissolution.
-
Appearance of unexpected peaks in analytical chromatograms.
-
Inconsistent results in biological or chemical assays.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Recommendation |
| Solvent-mediated Degradation (Solvolysis) | If using protic solvents (e.g., methanol, ethanol), switch to aprotic solvents like DMSO, DMF, or acetonitrile. If protic solvents are unavoidable, prepare solutions fresh and use them immediately.[2] |
| pH-induced Hydrolysis | Ensure the pH of the experimental medium is between 6 and 8. If the protocol requires acidic or basic conditions, minimize the compound's exposure time.[2] |
| Photodegradation | Protect solutions from light at all times by using amber vials or foil wrapping. Minimize exposure to ambient light during handling.[2] |
| Thermal Degradation | Store stock solutions at low temperatures (-20°C or -80°C). Keep working solutions on ice whenever possible.[2] |
Issue 2: Formation of Multiple Byproducts During Synthesis or Storage
Symptoms:
-
Multiple spots observed on TLC plates.
-
Complex mixture detected by LC-MS analysis.
-
Difficulty in purifying the desired compound.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Recommendation |
| Ring Opening | The oxazole ring can be cleaved under harsh acidic or basic conditions.[3] Avoid extreme pH during workup and purification steps. |
| De-iodination | The carbon-iodine bond can be cleaved, especially under reducing conditions or upon exposure to light.[2][4] Protect from light and avoid incompatible reagents. |
| Over-iodination | While less common on the oxazole ring, multiple iodinations could occur on the tolyl group under certain conditions, though this is generally unlikely.[3] |
| Decomposition | Iodinated organic compounds can be sensitive to heat.[3] Use moderate temperatures during synthesis and purification. |
Projected Stability and Degradation Profile
Forced degradation studies are crucial for understanding a compound's intrinsic stability.[5][6] While specific quantitative data for 2-iodo-5-(m-tolyl)oxazole is not publicly available, a projected profile can be outlined based on the chemical properties of the oxazole ring and the iodo-substituent.[1]
Projected Degradation Pathways:
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Acidic/Basic Hydrolysis | Cleavage of the oxazole ring.[1] | Aminoketone derivatives.[1] |
| Oxidation | Oxidation of the oxazole ring or the tolyl methyl group. | Ring-opened products, benzoic acid derivatives. |
| Photolysis | Cleavage of the carbon-iodine bond.[2] | De-iodinated 5-(m-tolyl)oxazole. |
| Thermal Stress | General decomposition.[3] | Various smaller, fragmented molecules. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[5][7]
-
Preparation of Stock Solution: Prepare a stock solution of 2-iodo-5-(m-tolyl)oxazole in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at a controlled temperature (e.g., 60°C) for a specified time.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature or heat gently, monitoring for degradation.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature and protect from light.
-
Thermal Degradation: Store the solid compound in a temperature-controlled oven (e.g., 70°C). Also, heat a solution of the compound.
-
Photolytic Degradation: Expose a solution of the compound to a UV lamp or a photostability chamber.
-
-
Sample Analysis: At various time points, withdraw aliquots of the stressed samples. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control solution. Identify and quantify the degradation products and the remaining parent compound.
Protocol 2: Synthesis of 2-Iodo-5-(m-tolyl)oxazole
A common synthetic route involves the iodination of a 5-(m-tolyl)oxazole precursor.[3]
-
Synthesis of 5-(m-tolyl)oxazole: This precursor can be synthesized via methods like the Van Leusen reaction, using tosylmethyl isocyanide (TosMIC) and m-tolualdehyde.[3][8]
-
Iodination:
-
Dissolve 5-(m-tolyl)oxazole in an anhydrous solvent like THF in a flame-dried flask under an inert atmosphere (e.g., Argon).[3]
-
Cool the solution to -78°C using a dry ice/acetone bath.[3]
-
Slowly add a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) (1.1 equivalents) and stir for 1 hour to ensure deprotonation at the C2 position.[3]
-
In a separate flask, dissolve iodine (I₂) (1.2 equivalents) in anhydrous THF.[3]
-
Slowly add the iodine solution to the lithiated oxazole solution at -78°C.[3]
-
Allow the reaction to stir and slowly warm to room temperature.[3]
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.[3]
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.[3]
-
Visualizations
Caption: Troubleshooting flowchart for stability issues.
Caption: Synthetic workflow for 2-Iodo-5-(m-tolyl)oxazole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. ajrconline.org [ajrconline.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-(4-IODO-PHENYL)-OXAZOLE
Welcome to the technical support center for the synthesis of 2-(4-IODO-PHENYL)-OXAZOLE. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on improving yield and purity.
Troubleshooting Low Yield: Quick Guide
Low yields in the synthesis of 2-(4-iodophenyl)-oxazole can arise from various factors depending on the chosen synthetic route. This guide provides a structured approach to identifying and resolving common issues.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in oxazole synthesis.
Frequently Asked Questions (FAQs)
Synthesis and Reaction Conditions
Q1: What are the most common synthetic routes for 2-(4-iodophenyl)-oxazole?
The primary methods for synthesizing 2-aryl-oxazoles, including the 2-(4-iodophenyl) derivative, are the Robinson-Gabriel synthesis, the Van Leusen oxazole synthesis, and palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.
Q2: My Robinson-Gabriel synthesis is giving a low yield. What are the likely causes?
Low yields in the Robinson-Gabriel synthesis are often due to a few key factors:
-
Incomplete Cyclization: The cyclodehydration of the 2-acylamino-ketone intermediate may be inefficient.
-
Starting Material Decomposition: Harsh acidic conditions can cause degradation of sensitive substrates.
-
Hydrolysis of Intermediates: The presence of water can lead to the hydrolysis of the oxazoline intermediate.
-
Side Reactions: Formation of enamides or polymerization can compete with the desired cyclization.[1]
Q3: How can I improve the yield of my Van Leusen oxazole synthesis?
To improve the yield of the Van Leusen reaction, consider the following:
-
Ensure Anhydrous Conditions: The TosMIC (tosylmethyl isocyanide) reagent is sensitive to moisture.
-
Optimize the Base: While potassium carbonate is common, a stronger, non-nucleophilic base like potassium tert-butoxide may be more effective.
-
Increase Reaction Temperature: Gently heating the reaction can promote the final elimination step to form the oxazole.[1]
-
Purity of Aldehyde: Ensure the 4-iodobenzaldehyde is free of the corresponding carboxylic acid, which can inhibit the reaction.
Q4: I am observing significant homocoupling in my Sonogashira reaction. How can I minimize this?
Homocoupling of the terminal alkyne is a common side reaction in Sonogashira couplings.[2] To minimize this:
-
Use Copper-Free Conditions: The copper co-catalyst is often implicated in the formation of alkyne dimers.
-
Deaerate the Reaction Mixture: Oxygen can promote homocoupling.
-
Control Reaction Temperature: Running the reaction at room temperature, if possible, can reduce the rate of homocoupling.[3]
Reagents and Solvents
Q5: What are some alternative dehydrating agents for the Robinson-Gabriel synthesis if sulfuric acid is causing decomposition?
For substrates sensitive to strong acids, milder dehydrating agents can be employed. These include:
-
Phosphorus oxychloride (POCl₃)
-
Polyphosphoric acid (PPA)
-
Trifluoroacetic anhydride (TFAA)
-
Dess-Martin periodinane (DMP) followed by treatment with triphenylphosphine and iodine.[4]
Q6: What is the recommended solvent for the Van Leusen oxazole synthesis?
Anhydrous methanol is a common solvent for the Van Leusen reaction when using potassium carbonate as the base. For stronger bases like potassium tert-butoxide, anhydrous tetrahydrofuran (THF) is often used.[1][5]
Purification
Q7: What is a general procedure for the purification of 2-(4-iodophenyl)-oxazole?
Purification is typically achieved by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. The exact ratio will depend on the other substituents on the oxazole ring. If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.
Q8: I am having trouble separating my product from byproducts by column chromatography. What can I do?
If co-elution is an issue due to similar polarities, consider the following:
-
Adjust the Eluent System: Use a shallower gradient or switch to a different solvent system (e.g., dichloromethane/hexanes).
-
Use a Different Stationary Phase: Alumina can be a good alternative to silica gel for certain compounds.
-
Modify the Eluent: For basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can improve separation. For acidic compounds, a small amount of acetic acid (0.1-1%) may be beneficial.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize how different reaction parameters can affect the yield of 2-aryl-oxazole synthesis. This data is compiled from various studies on related compounds and can serve as a guide for optimizing the synthesis of 2-(4-iodophenyl)-oxazole.
Table 1: Effect of Dehydrating Agent in Robinson-Gabriel Synthesis
| Dehydrating Agent | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| H₂SO₄ (conc.) | Acetic Anhydride | 90-100 | 40-75 | Harsh conditions, may cause decomposition of sensitive substrates. |
| POCl₃ | DMF | 90-110 | 50-85 | Can lead to chlorinated byproducts. |
| PPA | Neat | 100-160 | 55-90 | High viscosity can make stirring difficult. |
| TFAA | THF | Room Temp - Reflux | 60-95 | Milder conditions, suitable for a wider range of functional groups. |
| DMP, then PPh₃/I₂ | CH₂Cl₂ | Room Temp | 70-98 | Very mild, two-step process.[4] |
Table 2: Influence of Base and Solvent in Van Leusen Synthesis
| Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| K₂CO₃ | Methanol | Reflux | 60-85 | Common and cost-effective. |
| t-BuOK | THF | 0 to Room Temp | 70-90 | Stronger base, can improve yield for less reactive aldehydes.[1] |
| DBU | THF | Room Temp to 50 | 75-95 | Strong, non-nucleophilic base, good for promoting the elimination step.[1] |
Table 3: Impact of Catalyst System in Sonogashira Coupling
| Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd(PPh₃)₄ (2-5) | CuI (5-10) | Triethylamine | THF/DMF | Room Temp to 60 | 70-95 |
| PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Diethylamine | DMF | Room Temp to 80 | 75-98 |
| Pd(OAc)₂ (2) | None | Piperidine | DMF | 100 | 60-90 |
| PdCl₂(dppf) (3) | None | Cs₂CO₃ | Dioxane | 100 | 80-95 |
Experimental Protocols
Protocol 1: Robinson-Gabriel Synthesis of 2-(4-iodophenyl)-5-phenyloxazole
This protocol describes a classic approach to synthesizing a 2,5-disubstituted oxazole.
Diagram: Robinson-Gabriel Synthesis Workflow
Caption: A typical workflow for the Robinson-Gabriel synthesis.
Procedure:
-
In a round-bottom flask, dissolve the 2-((4-iodobenzoyl)amino)-1-phenylethan-1-one (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.
-
Allow the reaction to warm to room temperature, then heat to 90-100°C. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and carefully pour it into ice-water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Van Leusen Synthesis of 2-(4-iodophenyl)-oxazole
This protocol outlines the synthesis of a 2-substituted oxazole from an aldehyde.
Diagram: Van Leusen Synthesis Workflow
Caption: A typical workflow for the Van Leusen oxazole synthesis.
Procedure:
-
To a round-bottom flask, add anhydrous methanol, followed by potassium carbonate (1.5 eq).
-
To the resulting suspension, add 4-iodobenzaldehyde (1.0 eq).
-
Add TosMIC (1.05 eq) portion-wise to the mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
After completion, cool the mixture and add water to dissolve the salts.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[6]
Protocol 3: Sonogashira Coupling for the Synthesis of 2-(4-iodophenyl)-5-phenyloxazole
This protocol describes a method for forming a C-C bond at the 2-position of a pre-formed oxazole ring.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-iodo-5-phenyloxazole (1.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and copper(I) iodide (10 mol%).
-
Add anhydrous triethylamine as the solvent and base.
-
Add 4-iodophenylacetylene (1.2 eq).
-
Stir the reaction at room temperature or gentle heating and monitor by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Column Chromatography for Oxazole Purification
Welcome to the technical support center for the purification of oxazole compounds using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and answer frequently asked questions encountered during the purification of this important class of heterocyclic compounds.
Troubleshooting Guides
This section addresses specific problems that may arise during the column chromatography of oxazole derivatives.
Issue 1: Low or No Recovery of the Oxazole Compound
Question: I ran a silica gel column to purify my oxazole derivative, but I'm getting a very low yield, or in some cases, no product is eluting from the column. What could be the problem?
Answer:
Low or no recovery of oxazole compounds from a silica gel column is a common issue and can be attributed to several factors, primarily related to the stability and polarity of your specific oxazole derivative.
-
Possible Causes & Solutions:
-
Compound Degradation on Acidic Silica Gel: Standard silica gel is slightly acidic, which can cause the degradation of sensitive oxazole compounds, particularly those with acid-labile functional groups.
-
Solution 1: Deactivate the Silica Gel. Before packing the column, prepare a slurry of the silica gel in your mobile phase containing a small amount of a base, such as 0.1-1% triethylamine (NEt₃) or ammonia solution. This will neutralize the acidic sites on the silica.
-
Solution 2: Use an Alternative Stationary Phase. Consider using a more inert stationary phase like neutral alumina or basic alumina, especially if your oxazole has basic properties.[1][2] For highly polar oxazoles, reversed-phase (C18) chromatography is an excellent alternative.[3]
-
-
Irreversible Adsorption: Highly polar oxazoles, such as those containing carboxylic acids or multiple heteroatoms, can bind very strongly to the polar silica gel, leading to poor or no elution.
-
Solution 1: Increase Mobile Phase Polarity. Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, you can switch to a dichloromethane/methanol gradient. For very polar compounds, a mobile phase containing a small percentage of methanol or even a mixture of chloroform, methanol, and a small amount of ammonium hydroxide might be necessary.
-
Solution 2: Add a Competitive Binder. For oxazole carboxylic acids, adding a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase can help to reduce tailing and improve elution by competing with the analyte for binding sites on the silica gel.
-
-
Precipitation on the Column: If your compound has poor solubility in the initial mobile phase, it may precipitate at the top of the column upon loading.
-
Solution: Use a "Dry Loading" Technique. Pre-adsorb your crude sample onto a small amount of silica gel. To do this, dissolve your sample in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.
-
-
Below is a troubleshooting workflow to help diagnose the cause of low recovery:
Issue 2: Poor Separation of the Oxazole from Impurities
Question: My oxazole compound is co-eluting with an impurity. How can I improve the separation?
Answer:
Achieving good separation requires optimizing the selectivity of your chromatographic system.
-
Possible Causes & Solutions:
-
Inappropriate Mobile Phase: The chosen solvent system may not be providing sufficient differential partitioning between your product and the impurity.
-
Solution 1: Optimize the Solvent System with TLC. Systematically test different solvent mixtures using Thin Layer Chromatography (TLC). Aim for a solvent system that gives your desired compound an Rf value of around 0.2-0.3 and maximizes the difference in Rf values (ΔRf) between your product and the impurity.[3]
-
Solution 2: Use a Gradient Elution. Instead of running the column with a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase the polarity. This can help to resolve compounds with similar polarities.
-
Solution 3: Try a Different Solvent System. If hexane/ethyl acetate is not working, try a system with different selectivity, such as dichloromethane/methanol or toluene/ethyl acetate.
-
-
Column Overloading: Loading too much crude material onto the column can lead to broad, overlapping peaks.
-
Solution: Reduce the Sample Load. A general rule of thumb is to load an amount of crude material that is 1-2% of the mass of the stationary phase (e.g., 100-200 mg of crude on a 10 g silica column).
-
-
Poor Column Packing: An improperly packed column with channels or cracks will lead to poor separation.
-
Solution: Repack the Column. Ensure you pack the column using a slurry method to create a homogenous and stable stationary phase bed.
-
-
Issue 3: Peak Tailing or Broadening
Question: The peak for my oxazole compound is tailing (asymmetric with a drawn-out end) or very broad. What is causing this and how can I fix it?
Answer:
Peak tailing and broadening are often caused by secondary interactions between the analyte and the stationary phase or issues with the chromatography setup.[4]
-
Possible Causes & Solutions:
-
Secondary Interactions with Silica: The slightly acidic silanol groups on the surface of silica gel can interact strongly with basic oxazoles, causing tailing.
-
Solution: Add a Basic Modifier. As mentioned previously, adding 0.1-1% triethylamine or ammonium hydroxide to the mobile phase can mask the acidic silanol groups and improve peak shape.[5]
-
-
High Polarity of the Compound: Very polar compounds can have strong interactions with the stationary phase, leading to tailing.
-
Solution: Use a More Polar Mobile Phase or Add a Modifier. A more polar eluent can help to move the compound along the column more effectively. For acidic oxazoles, adding a small amount of a carboxylic acid to the mobile phase can improve peak shape.
-
-
Column Overloading: As with poor separation, overloading the column can cause peak distortion.
-
Solution: Reduce the amount of sample loaded onto the column.
-
-
Void at the Column Inlet: A void or channel at the top of the column can cause the sample band to spread before it enters the stationary phase, leading to broad peaks.[4]
-
Solution: Repack the column carefully, ensuring a flat and stable surface at the top of the silica bed.
-
-
Issue 4: Peak Splitting
Question: I am observing a split or double peak for what should be a single oxazole compound. What is happening?
Answer:
Peak splitting can be one of the more complex issues to diagnose.[4][6][7]
-
Possible Causes & Solutions:
-
Column Inlet Disturbance: A disturbed or uneven surface of the silica bed can cause the sample to travel down the column in two different paths, resulting in a split peak.[4] This can also be caused by a partially blocked inlet frit.[4]
-
Solution: Repack the column, ensuring the top of the silica bed is flat and protected with a layer of sand.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (more polar in normal-phase) than the mobile phase, it can cause peak distortion and splitting.
-
Solution: Dissolve the sample in the mobile phase or a solvent with similar or lower polarity. If the compound is not soluble, use the dry loading technique.
-
-
Presence of Tautomers or Isomers: In some cases, your oxazole compound may exist as a mixture of rapidly or slowly interconverting tautomers or rotamers on the timescale of the chromatography, which can sometimes lead to peak broadening or splitting.
-
Solution: Try changing the temperature of the column (if possible) or the mobile phase composition to see if the peak shape changes. This can sometimes help to coalesce the peaks.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to purify a simple, non-polar 2,5-disubstituted oxazole?
A1: For relatively non-polar oxazoles, a good starting point is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture, such as 95:5 or 90:10 hexane:ethyl acetate, and gradually increase the proportion of ethyl acetate based on TLC analysis. An ideal Rf value for your target compound on a TLC plate is around 0.2-0.3 for good separation on a column.[3]
Q2: My oxazole is very polar and doesn't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A2: For very polar oxazoles, you will need to use a more polar mobile phase. A good next step is to try a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of methanol (e.g., 1-2%) in DCM and increase it as needed. For basic polar oxazoles, adding a small amount of ammonium hydroxide to the methanol can also be beneficial. Alternatively, reversed-phase chromatography is often the best choice for very polar compounds.
Q3: When should I choose alumina over silica gel for purifying my oxazole?
A3: Alumina is a good alternative to silica gel, especially for acid-sensitive compounds. There are three types of alumina: acidic, neutral, and basic.
-
Basic alumina is particularly useful for purifying basic oxazoles (e.g., those containing an amino group) as it can prevent the peak tailing that is often seen on silica gel.[2]
-
Neutral alumina is a good choice for a wide range of compounds, including aldehydes, ketones, and esters, and is less reactive than basic alumina.[7]
-
Acidic alumina is the least common and is used for the separation of acidic compounds.
Q4: Can I reuse my chromatography column?
A4: While it is possible to flush and reuse a silica gel or alumina column, it is generally not recommended for high-purity applications, especially in drug development. There is a risk of cross-contamination from previous purifications. For routine purifications where the same compound is being isolated repeatedly, reusing a column may be acceptable if it is thoroughly flushed with a strong solvent (like methanol or acetone for silica gel) after each run. Reversed-phase C18 columns are generally more robust and can often be washed and reused multiple times.
Data Presentation
The following tables provide typical starting parameters for column chromatography of different classes of oxazole compounds. These should be used as a general guide, and optimization is always recommended based on TLC analysis.
Table 1: Typical Normal-Phase (Silica Gel) Chromatography Parameters for Oxazoles
| Oxazole Type | Typical Mobile Phase Gradient | Approx. Sample Load (per 10g Silica) | Expected Elution Profile |
| 2,5-Diaryloxazole (non-polar) | 5-20% Ethyl Acetate in Hexane | 150-250 mg | Elutes at low to moderate polarity. |
| Ethyl 2-methyloxazole-4-carboxylate (moderately polar) | 10-40% Ethyl Acetate in Hexane | 100-200 mg | Elutes at moderate polarity. |
| Oxazole with a free -OH or -NH₂ group (polar, basic) | 1-10% Methanol in Dichloromethane (+ 0.5% NEt₃) | 50-150 mg | Requires a more polar solvent system and a basic modifier to prevent tailing. |
| Oxazole-4-carboxylic acid (highly polar, acidic) | 5-15% Methanol in Dichloromethane (+ 0.5% Acetic Acid) | 50-100 mg | Requires a highly polar solvent system and an acidic modifier to ensure protonation and reduce streaking. |
Table 2: Flow Rate Guidance for Flash Chromatography
| Column Internal Diameter (mm) | Typical Flow Rate (mL/min) |
| 10 | 4-8 |
| 20 | 15-25 |
| 30 | 35-45 |
| 40 | 50-80 |
| 50 | 80-120 |
Note: Optimal flow rate depends on particle size of the stationary phase and the difficulty of the separation. Slower flow rates generally provide better resolution.
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Flash Chromatography of a Moderately Polar Oxazole
This protocol is a general guideline for the purification of a compound like ethyl 2-methyloxazole-4-carboxylate.
-
TLC Method Development:
-
Dissolve a small amount of your crude product in a solvent like dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., start with 80:20 hexane:ethyl acetate).
-
The ideal solvent system will give your target oxazole an Rf of ~0.3.
-
-
Column Packing:
-
Select an appropriate size flash column based on your sample size (e.g., a 40g silica column for 400-800mg of crude material).
-
Create a slurry of the silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column and use gentle air pressure to pack the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a thin layer of sand to the top to protect the surface.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (e.g., 500 mg) in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).
-
Add ~2-3 g of silica gel to the solution and mix.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin eluting with the initial low-polarity solvent, applying air pressure to achieve the desired flow rate.
-
If using a gradient, gradually increase the percentage of the more polar solvent (e.g., ethyl acetate).
-
Collect fractions in test tubes.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified oxazole compound.
-
Protocol 2: Purification of a Basic Oxazole on a Basic Alumina Column
This protocol is suitable for an oxazole derivative containing a basic nitrogen, such as a 2-aminooxazole, that shows significant tailing on silica gel.
-
TLC Analysis:
-
Use basic alumina TLC plates to develop a suitable solvent system. A good starting point is a hexane/ethyl acetate or DCM/methanol system. The goal is to find a system where the desired compound has an Rf of 0.2-0.4 and is well-separated from impurities.
-
-
Column Preparation:
-
Dry-pack the column: Place a plug of glass wool at the bottom of the column. Add a small layer of sand. Pour the required amount of basic alumina (Activity I) into the column. Tap the column gently to ensure even packing. Add another layer of sand on top.
-
Wet the column by slowly passing the initial, least polar eluent through the packed alumina until it is fully saturated.
-
-
Sample Loading:
-
Dissolve the crude basic oxazole in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., DCM).
-
Carefully apply the sample to the top of the column and allow it to adsorb onto the alumina.
-
-
Elution and Fraction Collection:
-
Begin elution with the mobile phase determined from your TLC analysis.
-
Collect fractions and monitor them by TLC (using alumina plates).
-
-
Product Isolation:
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Protocol 3: Reversed-Phase (C18) Flash Chromatography of a Polar Oxazole
This protocol is ideal for highly polar or water-soluble oxazole derivatives that are difficult to purify using normal-phase chromatography.
-
Method Development:
-
Use C18-coated TLC plates. The mobile phase for reversed-phase is typically a mixture of water and an organic solvent (methanol or acetonitrile).
-
Spot your sample and develop the plate in different ratios of water/methanol or water/acetonitrile. A small amount of an acid (0.1% formic acid or TFA) is often added to both the water and organic phase to improve peak shape.
-
In reversed-phase, more polar compounds elute first. Your goal is to find a ratio where your less polar target compound is retained and has an Rf value that allows for good separation.
-
-
Column Equilibration:
-
Attach a C18 flash cartridge to your chromatography system.
-
Flush the column with the strong solvent (e.g., 100% methanol or acetonitrile) for several column volumes.
-
Equilibrate the column with your initial, weaker mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid) until the baseline is stable.
-
-
Sample Loading:
-
Dissolve your polar oxazole in a minimal amount of the initial mobile phase or a solvent like DMSO.
-
Inject the sample onto the column.
-
-
Gradient Elution:
-
Begin the elution with the initial weak mobile phase.
-
Run a gradient to increase the percentage of the organic solvent (the stronger solvent) over time to elute your compound. A typical gradient might be from 5% to 95% methanol in water over 10-15 column volumes.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them, for example, by LC-MS or by evaporating a small aliquot of each fraction and running a TLC.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent (methanol or acetonitrile) by rotary evaporation.
-
The remaining aqueous solution containing your product can then be lyophilized (freeze-dried) or extracted with an appropriate organic solvent to isolate the final compound.
-
References
Identifying and removing impurities from 2-(4-IODO-PHENYL)-OXAZOLE
Technical Support Center: 2-(4-IODO-PHENYL)-OXAZOLE
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for identifying and removing impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found during the synthesis of this compound?
A1: Common impurities largely depend on the synthetic route. For syntheses involving the reaction of an α-haloketone with an amide or the Van Leusen reaction with tosylmethyl isocyanide (TosMIC), potential impurities include:
-
Unreacted Starting Materials: Such as 4-iodobenzaldehyde, 4-iodobenzamide, or an equivalent α-haloketone.
-
Byproducts from Side Reactions: Formation of isomeric oxazoles or products from ring-opening of the oxazole under harsh acidic or basic conditions.[1]
-
Residual Reagents and Solvents: TosMIC, residual base (e.g., K₂CO₃), or solvents like DMF and THF.
-
Residual Iodine: If an iodination step is performed, residual iodine can persist as a colored impurity.[1]
Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurity?
A2: First, compare your spectrum to known spectral data for this compound. Unexpected peaks often correspond to the common impurities listed above. For example, a peak around 9-10 ppm in the ¹H NMR spectrum could indicate the presence of an unreacted aldehyde. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the impurity, aiding in the identification of its molecular formula.[2]
Q3: What purification methods are most effective for this compound?
A3: A multi-step purification workflow is often most effective.[1]
-
Aqueous Workup: An initial wash with a solution like sodium thiosulfate can effectively remove residual iodine.[1]
-
Column Chromatography: This is the primary method for separating the target compound from starting materials and byproducts.[1][3] Silica gel is a common stationary phase, with an eluent system like hexanes/ethyl acetate.[1]
-
Recrystallization: For obtaining a highly pure solid product after chromatography, recrystallization is an excellent final step.[1][4][5][6]
Troubleshooting Guides
Issue 1: Persistent Colored Impurity (Purple/Brown) in the Final Product
-
Possible Cause: Residual molecular iodine (I₂).
-
Solution: During the aqueous workup phase, ensure a thorough wash with a saturated solution of sodium thiosulfate (Na₂S₂O₃).[1] This will reduce the iodine to colorless iodide ions, which can then be removed in the aqueous layer. Repeat the wash until the organic layer is colorless.
Issue 2: Product Co-elutes with an Impurity During Column Chromatography
-
Possible Cause: The impurity has a similar polarity to the desired product.
-
Suggested Solutions:
-
Adjust Eluent System: Use a shallower solvent gradient to increase separation. Alternatively, switch to a different solvent system, for example, dichloromethane/hexanes.[1]
-
Change Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina.[1]
-
Issue 3: Low Yield After Purification
-
Possible Cause 1: Product decomposition on the silica gel column. Iodinated oxazoles can sometimes be sensitive to acidic silica.
-
Solution 1: Minimize the time the product spends on the column by using flash chromatography. Alternatively, consider using a less acidic stationary phase like neutral alumina.[1]
-
Possible Cause 2: Significant loss of product during recrystallization. The chosen solvent may be too effective, keeping a large amount of the product dissolved even at low temperatures.[5]
-
Solution 2: Use a mixed-solvent system for recrystallization.[5] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[7] Common solvent pairs include ethanol-water and hexane-ethyl acetate.[5][7]
Impurity Identification Data
The following table summarizes key analytical data for the target compound and potential impurities to aid in their identification.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key ¹³C NMR Signals (CDCl₃, δ ppm) |
| This compound | C₉H₆INO | 271.06 | Aromatic protons (doublets) around 7.8-8.0 ppm; Oxazole protons around 7.2-7.7 ppm. | Iodo-substituted carbon (~95-105 ppm); Oxazole carbons (~120-160 ppm). |
| 4-Iodobenzaldehyde | C₇H₅IO | 232.02 | Aldehyde proton (~9.9 ppm); Aromatic protons (~7.7-7.9 ppm). | Carbonyl carbon (~191 ppm); Iodo-substituted carbon (~97 ppm). |
| Tosylmethyl isocyanide (TosMIC) | C₉H₉NO₂S | 195.24 | Methylene protons (~4.7 ppm); Aromatic protons (~7.4, 7.8 ppm); Methyl protons (~2.5 ppm). | Methylene carbon (~58 ppm); Isocyanide carbon (~165 ppm). |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a standard procedure for purifying the crude product using silica gel chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle into a packed bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully load the sample onto the top of the silica bed.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane/ethyl acetate) to elute the compounds from the column.[1]
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.[8]
Protocol 2: Purification by Recrystallization
This protocol is for obtaining high-purity crystalline material from a solid that is already reasonably pure.[4]
-
Solvent Selection: Choose a suitable solvent or solvent pair. An ideal single solvent will dissolve the compound when hot but not at room temperature.[6] Common choices include ethanol, or mixtures like hexane/ethyl acetate.[7]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[6]
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the solution to allow for the formation of larger, purer crystals.[5] Once at room temperature, cooling may be further encouraged by placing the flask in an ice bath.[6]
-
Crystal Collection: Collect the formed crystals by vacuum filtration, using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting and purifying this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US6333414B1 - Process for the synthesis of trisubstituted oxazoles - Google Patents [patents.google.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Forced Degradation Studies of Halogenated Oxazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the forced degradation studies of halogenated oxazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the primary objective of a forced degradation study? A: Forced degradation, or stress testing, is designed to intentionally degrade a drug substance or product using conditions more severe than accelerated stability testing.[1][2] The main objectives are:
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To identify potential degradation products and establish degradation pathways.[1][3][4]
-
To develop and validate stability-indicating analytical methods that can effectively separate the active pharmaceutical ingredient (API) from its degradants.[3][4][5][6]
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To understand the intrinsic stability of the molecule, which helps in developing stable formulations and determining appropriate storage conditions and shelf-life.[1][7][8]
Q2: When is the best time to perform forced degradation studies? A: It is most beneficial to conduct forced degradation studies early in the drug development process.[3][6] According to FDA guidance, these studies are typically performed during Phase III of the regulatory submission process.[1][2][7] Performing them early provides crucial information on the molecule's stability, aiding in synthesis route selection, salt form selection, and formulation development.[3][6]
Experimental Design & Protocols
Q3: What are the typical stress conditions applied in forced degradation studies? A: According to ICH guidelines, forced degradation studies should include exposure to a variety of stress conditions to cover potential degradation pathways.[7] These typically include:
-
Hydrolysis: Across a wide range of pH values (e.g., acidic, neutral, alkaline).[6]
-
Oxidation: Using an oxidizing agent like hydrogen peroxide (H₂O₂).[6][7]
-
Thermal Stress: Elevated temperatures (e.g., 40-80°C), often combined with humidity.[7][9]
Q4: How do I choose the concentration of reagents for acid, base, and oxidative stress? A: For acid and base hydrolysis, starting with 0.1 M to 1 M solutions of HCl or H₂SO₄ (acid) and NaOH or KOH (base) is recommended.[2][7] For oxidative stress, a concentration of 0.1% to 3% hydrogen peroxide is a common starting point.[1] The goal is to achieve 10-20% degradation of the active ingredient.[10] If no degradation occurs at room temperature, the temperature can be elevated (e.g., 50-70°C).[1][2]
Q5: What should I do if my halogenated oxazole compound is poorly soluble in aqueous solutions? A: If the compound has poor aqueous solubility, inert organic co-solvents can be used to dissolve it before adding the acidic, basic, or oxidative stressor.[1][4] It is critical to choose a co-solvent that does not react with the drug substance or interfere with the subsequent analysis (e.g., by LC-MS).[4][11]
Troubleshooting Common Issues
Q6: My experiment shows little to no degradation under standard stress conditions. What are my next steps? A: If you observe minimal degradation, it indicates the molecule is highly stable under those specific conditions.[1] To induce degradation, you can:
-
Increase the severity of the stress condition (e.g., higher temperature, longer exposure time, higher reagent concentration).
-
It is important not to over-stress the sample, as this can lead to secondary degradation products not relevant to formal stability studies.[1] If no degradation is seen even after exposure to conditions more severe than accelerated stability protocols, the study for that condition can be terminated.[1]
Q7: My API has degraded almost completely, or I see many secondary degradation products. How can I fix this? A: This indicates the stress conditions are too harsh.[12] You should reduce the severity of the conditions to target a degradation level of 10-20%.[10] This can be achieved by:
-
Lowering the temperature.
-
Reducing the concentration of the stress agent (acid, base, or oxidant).
-
Decreasing the duration of the study. Analyzing samples at multiple, earlier time points can help distinguish primary from secondary degradation products.[3][11]
Q8: The peak for my degradation product is co-eluting with the API peak in my HPLC chromatogram. How do I resolve this? A: This is a common challenge in developing a stability-indicating method.[12] To resolve co-eluting peaks, you need to optimize your chromatographic method. Consider the following adjustments:
-
Change the mobile phase composition: Modify the solvent ratio, pH, or use a different organic modifier.
-
Use a gradient elution: A gradient can often separate compounds with different polarities more effectively than an isocratic method.[2]
-
Select a different column: Try a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) or a different particle size.
-
Adjust the temperature and flow rate: These parameters can also influence peak resolution.
Q9: My mass balance is below 95%. What are the potential causes and solutions? A: A poor mass balance (the sum of the assay of the main peak and all degradation products) suggests that not all degradants are being accounted for.[4] Possible reasons include:
-
Non-chromophoric degradants: Some degradation products may not have a UV chromophore and are thus invisible to a UV/PDA detector. Using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) can help.
-
Volatile degradants: The degradation product may be a volatile compound that is lost during sample preparation.
-
Precipitation: A degradant may have precipitated out of the solution.
-
Strong retention: The degradant may be irreversibly adsorbed onto the HPLC column. Efforts should be made to account for the missing mass, such as investigating response factors or the formation of volatiles.[4]
Experimental Protocols
Protocol: Forced Degradation via Acid Hydrolysis
This protocol provides a general methodology for conducting an acid-catalyzed forced degradation study.
-
Sample Preparation:
-
Accurately weigh and dissolve the halogenated oxazole API in a suitable co-solvent (if necessary) and dilute with water to a known concentration (e.g., 1 mg/mL).
-
-
Stress Application:
-
Add an equal volume of 1 M HCl to the API solution.
-
Prepare a control sample by adding an equal volume of water instead of HCl.
-
Store both solutions at 60°C for 24 hours. Take samples at intermediate time points (e.g., 2, 4, 8, 12 hours) to monitor the degradation rate.
-
-
Neutralization:
-
After the specified time, cool the samples to room temperature.
-
Carefully neutralize the stressed sample by adding an appropriate amount of 1 M NaOH. Confirm the final pH is near neutral.[7] Neutralize the control sample in the same manner.
-
-
Dilution and Analysis:
-
Dilute the neutralized samples to a suitable concentration for analysis (e.g., 0.1 mg/mL) using the mobile phase.[7]
-
Analyze the samples using a validated stability-indicating HPLC-UV/PDA method. Use LC-MS to obtain mass information about the resulting degradants.
-
-
Data Evaluation:
-
Calculate the percentage of API remaining and the percentage of each degradation product formed.
-
Calculate the mass balance to ensure all major degradants have been detected.
-
Data Presentation
Table 1: Summary of Forced Degradation Results for a Hypothetical Halogenated Oxazole
| Stress Condition | Duration (hrs) | Temperature (°C) | % API Remaining | Degradant 1 (% Area) | Degradant 2 (% Area) | Total Impurities (%) | Mass Balance (%) |
| 1 M HCl | 24 | 60 | 85.2 | 11.5 (Dehalogenated) | 2.8 (Ring-Opened) | 14.3 | 99.5 |
| 1 M NaOH | 8 | 60 | 82.1 | 16.7 (Ring-Opened) | - | 16.7 | 98.8 |
| 10% H₂O₂ | 48 | 25 (RT) | 91.5 | 7.9 (N-Oxide) | - | 7.9 | 99.4 |
| Thermal | 168 | 80 | 98.2 | 1.5 | - | 1.5 | 99.7 |
| Photolytic | 1.2 M lux hrs | 25 (RT) | 99.1 | 0.7 | - | 0.7 | 99.8 |
Visualizations
Diagrams of Workflows and Pathways
Caption: Figure 1: General Experimental Workflow for Forced Degradation Studies.
Caption: Figure 2: Troubleshooting Guide for Unexpected Degradation Results.
Caption: Figure 3: Potential Degradation Pathways for a Halogenated Oxazole.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. biomedres.us [biomedres.us]
- 4. sgs.com [sgs.com]
- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 6. biomedres.us [biomedres.us]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. ajpsonline.com [ajpsonline.com]
- 12. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
How to increase the stability of 5-(4-Bromophenyl)oxazol-2-amine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-(4-Bromophenyl)oxazol-2-amine in solution. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of 5-(4-Bromophenyl)oxazol-2-amine in solution?
A1: The stability of 5-(4-Bromophenyl)oxazol-2-amine in solution is primarily influenced by pH, solvent composition, temperature, light exposure, and the presence of oxidizing agents. The oxazole ring is susceptible to hydrolysis under both acidic and basic conditions, and the molecule as a whole can be sensitive to oxidation and photodegradation.[1]
Q2: What are the probable degradation pathways for this compound?
A2: Based on its chemical structure, the main degradation pathways for 5-(4-Bromophenyl)oxazol-2-amine are expected to be:
-
Hydrolytic Cleavage: The oxazole ring can undergo acid or base-catalyzed hydrolysis, which leads to ring-opening and the formation of inactive byproducts.[1]
-
Oxidative Degradation: The 2-amino group and the electron-rich oxazole ring are potential sites for oxidation. This can be initiated by dissolved oxygen or oxidizing contaminants in the solution.[1]
-
Photodegradation: The bromophenyl moiety may be susceptible to photolytic cleavage upon exposure to UV or visible light. This can potentially lead to debromination or the formation of radical species.[1] 2-aminooxazole, a related core structure, has been shown to be the least photostable among similar 2-aminoazoles.[2]
Q3: What analytical techniques are recommended for monitoring the stability of 5-(4-Bromophenyl)oxazol-2-amine?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for monitoring the degradation of this compound. The use of a photodiode array (PDA) detector is recommended to assess peak purity and help identify potential degradation products.[1] For more detailed analysis and identification of degradation products, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method.[3]
Q4: How can I improve the stability of 5-(4-Bromophenyl)oxazol-2-amine in solution?
A4: To enhance the stability of 5-(4-Bromophenyl)oxazol-2-amine in solution, consider the following strategies:
-
pH Control: Maintain the pH of aqueous solutions within a neutral to slightly acidic range (pH 3-7). A study on a similar oxadiazole derivative showed maximum stability between pH 3 and 5.
-
Solvent Selection: In aqueous solutions, the use of organic co-solvents such as acetonitrile or DMSO can improve stability. For long-term storage, consider preparing stock solutions in anhydrous organic solvents.
-
Protection from Light: Store solutions in amber vials or protect them from light to minimize photodegradation.
-
Inert Atmosphere: To prevent oxidation, degas solvents and store solutions under an inert atmosphere, such as nitrogen or argon.[4]
-
Use of Additives: Consider the addition of antioxidants (e.g., ascorbic acid, butylated hydroxytoluene (BHT)) to mitigate oxidative degradation.[1][5] If metal-catalyzed degradation is suspected, the addition of a chelating agent like EDTA may be beneficial.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of the compound in aqueous solution. | Extreme pH: The solution may be too acidic or too basic, leading to rapid hydrolysis of the oxazole ring.[1] | Buffer the solution to a pH range of 6.0-7.5.[1] Conduct a pH stability profile to determine the optimal pH for your specific application. |
| Presence of oxidizing agents: Dissolved oxygen or contaminants may be oxidizing the compound.[1] | Degas your solvents and solution. Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). Consider adding an antioxidant like ascorbic acid.[1] | |
| Precipitation of the compound from solution. | Poor solubility: The compound has limited solubility in aqueous solutions. | Increase the proportion of an organic co-solvent (e.g., DMSO, acetonitrile). Ensure the pH of the solution is not at the isoelectric point of the compound. |
| Discoloration or appearance of new peaks in HPLC analysis. | Oxidative Degradation: The solution may be exposed to atmospheric oxygen or contain oxidizing impurities.[1] | Degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).[1] Consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT).[1][5] |
| Photodegradation: The solution has been exposed to UV or ambient light. | Store solutions in amber vials or wrap containers in aluminum foil to protect from light. |
Data Presentation
Table 1: Forced Degradation of 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine
| Stress Condition | Time | % Degradation | Number of Degradants |
| 0.1 N HCl | 8 h | 29.36 | 2 |
| 0.1 N NaOH | 4 h | 65.28 | 2 |
| 3% H₂O₂ | 24 h | 15.72 | 1 |
| Thermal (60°C) | 48 h | 10.15 | 1 |
| Photolytic (UV) | 7 days | 8.96 | 1 |
Data adapted from a study on a structurally related oxadiazole derivative. The degradation profile of 5-(4-Bromophenyl)oxazol-2-amine may vary.
Experimental Protocols
Protocol 1: pH Stability Study
Objective: To determine the optimal pH for the stability of 5-(4-Bromophenyl)oxazol-2-amine in an aqueous solution.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation: Prepare a stock solution of 5-(4-Bromophenyl)oxazol-2-amine in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.[1]
-
Incubation: Dilute the stock solution with each buffer to a final concentration of 100 µg/mL.[1]
-
Time Points: Incubate the solutions at a controlled temperature (e.g., 40°C) and protect them from light.[1]
-
Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution and analyze it using a validated stability-indicating HPLC method.[1]
-
Data Evaluation: Plot the percentage of the remaining parent compound against time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability.[1]
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways for 5-(4-Bromophenyl)oxazol-2-amine under various stress conditions.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in an appropriate solvent.[1]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.[1]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.[1]
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a specified period.
-
-
Analysis: Analyze the stressed samples using HPLC with a PDA detector. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.[1]
Visualizations
Caption: Potential degradation pathways for 5-(4-Bromophenyl)oxazol-2-amine.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting logic for instability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. pharmatopics.com [pharmatopics.com]
Technical Support Center: Optimizing Catalyst Selection for 2-(4-IODO-PHENYL)-OXAZOLE Cross-Coupling
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions with 2-(4-IODO-PHENYL)-OXAZOLE.
General Guidance & Workflow
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, pivotal in pharmaceutical synthesis.[1][2] Success hinges on the careful selection of the catalyst, ligand, base, and solvent. The reactivity of the C-I bond in this compound makes it an excellent substrate for a variety of coupling reactions.
Logical Workflow for Catalyst Selection
The following diagram outlines a general workflow for selecting and optimizing a catalyst system for your desired transformation.
References
Validation & Comparative
A Comparative Guide to Confirming the Purity of 2-(4-IODO-PHENYL)-OXAZOLE using HPLC and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of 2-(4-IODO-PHENYL)-OXAZOLE. Detailed experimental protocols and supporting data are presented to offer an objective analysis of each technique's performance in identifying and quantifying impurities.
Introduction
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. This compound is a heterocyclic compound that may serve as a building block in the synthesis of various biologically active molecules. Ensuring its purity is paramount for the reliability and reproducibility of subsequent research and development activities. This guide outlines the application of two powerful analytical techniques, HPLC and ¹H NMR, for the comprehensive purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is a widely used and robust technique for the separation and quantification of organic molecules based on their hydrophobicity.[1][2] For aromatic and heterocyclic compounds like this compound, RP-HPLC offers excellent resolution and sensitivity.[3][4]
Experimental Protocol: HPLC
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended due to its excellent hydrophobic separation capabilities for aromatic compounds.[2]
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
3. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL
Data Presentation: HPLC Purity Analysis
The purity of this compound is determined by the area percentage of the main peak in the chromatogram.
| Parameter | Batch A | Batch B (Alternative Synthesis) |
| Retention Time (min) | 12.5 | 12.5 |
| Peak Area (%) | 99.8% | 98.5% |
| Major Impurity 1 RT (min) | 10.2 | 10.2 |
| Major Impurity 1 Area (%) | 0.1% | 0.8% |
| Major Impurity 2 RT (min) | 14.1 | 14.1 |
| Major Impurity 2 Area (%) | 0.05% | 0.5% |
| Other Impurities Area (%) | 0.05% | 0.2% |
Note: Retention times and impurity profiles may vary depending on the specific synthetic route and purification methods used.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can be effectively used for purity assessment.[5] It provides quantitative information about the hydrogen atoms in a molecule, allowing for the detection and, in many cases, identification of impurities.
Experimental Protocol: ¹H NMR
1. Instrumentation:
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
2. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a known amount of an internal standard with a well-resolved signal (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).
3. Data Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).
-
Spectral Width: -2 to 12 ppm.
Data Presentation: ¹H NMR Purity Analysis
The purity is determined by comparing the integral of the product signals to the integrals of impurity signals and the internal standard. The expected chemical shifts for this compound are predicted based on known data for similar structures.[6][7]
| Proton Assignment | Expected Chemical Shift (ppm) | Observed Chemical Shift (ppm) - Batch A | Observed Chemical Shift (ppm) - Batch B |
| Oxazole H5 | 7.2 - 7.4 | 7.30 (s, 1H) | 7.30 (s, 1H) |
| Phenyl H (ortho to I) | 7.8 - 8.0 | 7.85 (d, J=8.4 Hz, 2H) | 7.85 (d, J=8.4 Hz, 2H) |
| Phenyl H (meta to I) | 7.7 - 7.9 | 7.75 (d, J=8.4 Hz, 2H) | 7.75 (d, J=8.4 Hz, 2H) |
| Oxazole H4 | 7.7 - 7.9 | 7.80 (s, 1H) | 7.80 (s, 1H) |
| Impurity Signal 1 | - | Not Detected | 4.1 (q, J=7.1 Hz) - Likely residual ethanol |
| Impurity Signal 2 | - | Not Detected | 8.1 (s) - Potential starting material |
Note: Chemical shifts are referenced to TMS (0 ppm). Coupling constants (J) are in Hertz (Hz).
Comparison of HPLC and NMR for Purity Determination
| Feature | HPLC | NMR |
| Sensitivity | High (can detect impurities at <0.05% levels). | Moderate (generally requires >0.1% for confident detection of unknown impurities). |
| Quantification | Excellent for relative quantification (area %). Accurate absolute quantification requires a reference standard for each impurity. | Excellent for both relative and absolute quantification (qNMR) using a single internal standard, as the signal response is directly proportional to the number of nuclei. |
| Impurity Identification | Provides retention time, which is not sufficient for structural identification. Requires hyphenated techniques like LC-MS for structural information. | Provides detailed structural information based on chemical shifts, coupling patterns, and integrals, often allowing for the identification of unknown impurities. |
| Throughput | Relatively high, with typical run times of 15-30 minutes per sample. | Lower, as sample preparation and data acquisition can be more time-consuming, especially for quantitative measurements. |
| Resolution | Excellent for separating structurally similar compounds. | Can be limited by signal overlap in complex mixtures, although higher field instruments can mitigate this.[5] |
| Solvent & Sample Prep | Requires specific mobile phases and sample filtration. | Simpler sample preparation, but requires more expensive deuterated solvents. |
Workflow for Purity Confirmation
The logical workflow for confirming the purity of this compound involves a combination of these techniques to leverage their respective strengths.
Caption: Workflow for purity confirmation of this compound.
Conclusion
Both HPLC and ¹H NMR are powerful and complementary techniques for assessing the purity of this compound. HPLC, with its high sensitivity and resolving power, is ideal for detecting and quantifying trace impurities. ¹H NMR provides invaluable structural information that can help in the identification of these impurities and offers a robust method for absolute quantification. For a comprehensive and reliable purity assessment, a combined approach is recommended. HPLC should be used for routine quality control and the detection of low-level impurities, while ¹H NMR should be employed for structural confirmation and the definitive quantification of the main component and any significant impurities.
References
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 4. mac-mod.com [mac-mod.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
2-(4-IODO-PHENYL)-OXAZOLE vs other halogenated oxazoles in anticancer activity
For Researchers, Scientists, and Drug Development Professionals
The search for novel anticancer agents has led to the exploration of a wide array of heterocyclic compounds, with oxazole derivatives emerging as a promising class of therapeutic candidates. Among these, 2-phenyl-oxazoles bearing halogen substituents at the 4-position of the phenyl ring have garnered significant attention. The nature of the halogen atom can profoundly influence the compound's physicochemical properties and, consequently, its biological activity. This guide provides a comparative overview of the anticancer activity of 2-(4-iodo-phenyl)-oxazole and its fluoro, chloro, and bromo-substituted counterparts, based on available experimental data.
While a definitive head-to-head comparative study of all four halogenated analogs in a single comprehensive investigation is not yet available in the public domain, this guide synthesizes data from various studies to offer insights into their relative potency and potential mechanisms of action.
Comparative Anticancer Activity
The anticancer efficacy of 2-(4-halophenyl)-oxazoles is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency.
The following table summarizes the available IC50 data for this compound and other halogenated analogs. It is crucial to note that these values are collated from different studies and experimental conditions may vary, warranting caution in direct comparison.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - |
| 2-(4-Fluoro-phenyl)-oxazole | Data Not Available | - | - |
| 2-(4-Chloro-phenyl)-oxazole | Data Not Available | - | - |
| 2-(4-Bromo-phenyl)-oxazole | Data Not Available | - | - |
However, broader studies on halogenated oxadiazole and other related heterocyclic structures provide insights into the structure-activity relationship (SAR) of halogen substitution. Generally, the anticancer activity is influenced by the electronegativity, size, and lipophilicity of the halogen atom. In some series of compounds, a trend of increasing activity from fluoro to chloro and bromo has been observed, while in others, the opposite is true. The specific cellular target and the overall molecular structure of the derivative play a significant role in determining this trend.
Experimental Protocols
The evaluation of anticancer activity relies on standardized and reproducible experimental protocols. Below are detailed methodologies for two key assays commonly employed in the preclinical assessment of these compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, the culture medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO) or isopropanol.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
MTT Assay Experimental Workflow
Apoptosis Detection: Annexin V/Propidium Iodide Staining
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate cancer cells. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and quantify apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.
Procedure:
-
Cell Treatment: Cells are treated with the test compounds for a predetermined time.
-
Cell Harvesting: Both adherent and suspension cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results allow for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Apoptosis Assay Experimental Workflow
Potential Signaling Pathways
The anticancer activity of halogenated oxazoles is often attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and angiogenesis. While the precise mechanisms for each analog are still under investigation, several key pathways are frequently implicated.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation. Overexpression or activating mutations of EGFR are common in many cancers. Inhibition of the EGFR signaling cascade can lead to cell cycle arrest and apoptosis.
Simplified EGFR Signaling Pathway
VEGFR2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR2 signaling can starve tumors of their blood supply.
A Comparative Analysis of Novel Oxazole Derivatives in Preclinical Xenograft Models for Anticancer Activity
For Immediate Release
A comprehensive review of preclinical data highlights the potential of novel oxazole-based heterocyclic compounds as promising anticancer agents. This guide provides a comparative analysis of the in vivo efficacy of a diaryl isoxazole, a diaryl pyrazole, and a 1,2,4-oxadiazole derivative against established standard-of-care chemotherapeutics in relevant xenograft models. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these emerging drug candidates.
Executive Summary
This guide summarizes the anticancer activity of three investigational heterocyclic compounds—a diaryl isoxazole (Compound 11), a diaryl pyrazole (Compound 85), and a 1,2,4-oxadiazole (Compound 27)—in validated xenograft models of human cancers. Their performance is contrasted with standard chemotherapeutic agents: doxorubicin for breast cancer, cyclophosphamide for lymphoma, and sorafenib for hepatocellular carcinoma. The analysis reveals that the investigational compounds exhibit significant tumor growth inhibition, with mechanisms of action centered on apoptosis induction and histone deacetylase (HDAC) inhibition.
Comparative Efficacy in Xenograft Models
The antitumor activity of the investigational compounds and their respective comparators was evaluated in well-established cancer cell line-derived xenograft (CDX) models. The primary endpoint for efficacy was the reduction in tumor volume or growth inhibition.
| Investigational Compound | Cancer Cell Line | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition | Comparator Compound | Comparator TGI |
| Diaryl Isoxazole (Cmpd 11) | Mahlavu (Hepatocellular Carcinoma) | Nude Mice | 40 mg/kg, twice weekly | 85% | Sorafenib | ~49% (at 25 mg/kg) |
| MDA-MB-231 (Breast Cancer) | Nude Mice | 40 mg/kg, twice weekly | ~50% | Doxorubicin | - | |
| Diaryl Pyrazole (Cmpd 85) | Mahlavu (Hepatocellular Carcinoma) | Nude Mice | 40 mg/kg, twice weekly | 40% | Sorafenib | ~49% (at 25 mg/kg) |
| MDA-MB-231 (Breast Cancer) | Nude Mice | 40 mg/kg, twice weekly | ~50% | Doxorubicin | - | |
| 1,2,4-Oxadiazole (Cmpd 27) | Daudi (Burkitt's Lymphoma) | SD Rats | Not specified | ~50% | Cyclophosphamide | Dose-dependent |
Detailed Experimental Protocols
Cell Lines and Culture Conditions
-
Mahlavu (Hepatocellular Carcinoma): Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
MDA-MB-231 (Triple-Negative Breast Cancer): Cultured in Leibovitz's L-15 Medium with 10% FBS and 1% penicillin-streptomycin.
-
Daudi (Burkitt's Lymphoma): Grown in RPMI-1640 medium containing 10% FBS and 1% penicillin-streptomycin.
All cell lines were cultured at 37°C in a humidified atmosphere with 5% CO2 (except for MDA-MB-231 which is cultured in atmospheric CO2).
Xenograft Models
-
Mahlavu and MDA-MB-231 Models: Female athymic nude mice (6-8 weeks old) were subcutaneously injected with 5 x 10^6 Mahlavu or MDA-MB-231 cells in the flank. Tumors were allowed to reach a palpable size (approximately 100-150 mm³) before the commencement of treatment.
-
Daudi Model: Severe combined immunodeficient (SCID) mice were subcutaneously inoculated with 5 x 10^6 Daudi cells in the right thigh. Treatment was initiated once tumors were established.
Drug Administration
-
Diaryl Isoxazole (Compound 11) and Diaryl Pyrazole (Compound 85): Administered orally at a dose of 40 mg/kg twice a week.
-
1,2,4-Oxadiazole (Compound 27): The route and full schedule of administration were not detailed in the available literature.
-
Doxorubicin: Typically administered intravenously.
-
Cyclophosphamide: Administered as a single intraperitoneal injection at varying doses (e.g., 75, 125, 175 mg/kg).
-
Sorafenib: Administered orally, daily, at doses ranging from 10 to 100 mg/kg.[1]
Mechanistic Insights and Signaling Pathways
The anticancer effects of the investigational compounds are attributed to their modulation of key cellular signaling pathways, leading to apoptosis and cell cycle arrest.
Investigational Compounds: Mechanism of Action
The diaryl isoxazole and pyrazole derivatives (Compounds 11 and 85) are believed to induce apoptosis, a form of programmed cell death, in cancer cells.[2][3] The 1,2,4-oxadiazole derivative (Compound 27) is proposed to function as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known to alter gene expression, leading to cell cycle arrest and apoptosis.[4][5]
Standard-of-Care: Mechanism of Action
-
Doxorubicin: Functions as an anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and generating free radicals, ultimately leading to DNA damage and apoptosis.[][7][8][9][10]
-
Cyclophosphamide: An alkylating agent that, upon metabolic activation, forms DNA crosslinks, interfering with DNA replication and triggering apoptosis.[11][12][13][14][15]
-
Sorafenib: A multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including RAF, VEGFR, and PDGFR, thereby inhibiting tumor cell proliferation and angiogenesis.[16][17][18][19][20]
Experimental Workflow
The validation of anticancer activity in xenograft models follows a standardized workflow from cell culture to data analysis.
Conclusion
The presented data suggests that the investigated diaryl isoxazole, diaryl pyrazole, and 1,2,4-oxadiazole derivatives demonstrate significant antitumor activity in preclinical xenograft models. Their efficacy, coupled with distinct mechanisms of action, positions them as compelling candidates for further development in the oncology drug pipeline. This guide provides a foundational comparison to aid in the strategic assessment of these and similar compounds for future anticancer therapies.
References
- 1. Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer activity of novel vicinal diaryl isoxazole compounds in hepatocellular carcinoma [open.metu.edu.tr]
- 4. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity | MDPI [mdpi.com]
- 7. Doxorubicin - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Cyclophosphamide - Wikipedia [en.wikipedia.org]
- 12. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]
- 14. Cyclophosphamide: Mechanism of Action, Indications and Side Effects_Chemicalbook [chemicalbook.com]
- 15. The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics [mdpi.com]
- 16. droracle.ai [droracle.ai]
- 17. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sorafenib - Wikipedia [en.wikipedia.org]
- 19. ClinPGx [clinpgx.org]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Phenyl-Oxazole Derivatives
The 2-phenyl-oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its versatility allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological properties. This guide provides a comparative analysis of SAR studies for 2-phenyl-oxazole derivatives, focusing on their development as anticancer and anti-inflammatory agents. Experimental data is presented to highlight the impact of structural modifications on biological potency and selectivity.
Anticancer Activity: 2-Phenyl-Oxazole-4-Carboxamides as Apoptosis Inducers
A series of 2-phenyl-oxazole-4-carboxamide derivatives have been identified as potent inducers of apoptosis, a key mechanism for eliminating cancerous cells.[3] The core structure consists of a 2-phenyl-oxazole ring with a carboxamide group at the 4-position. SAR studies focused on substitutions on the phenyl ring (R¹) and the amide nitrogen (R² and R³).
Data Presentation: SAR of Apoptosis Inducers
The following table summarizes the in vitro activity of key derivatives against the human colorectal carcinoma DLD-1 cell line.[3]
| Compound | R¹ (Phenyl Ring) | R² | R³ | Caspase-3 Activation EC₅₀ (nM) | DLD-1 Growth Inhibition GI₅₀ (nM) |
| 1a | H | H | Cyclohexyl | >10000 | >10000 |
| 1d | 4-Cl | H | Cyclohexyl | 1400 | 1100 |
| 1f | 4-Cl | H | 4-F-Phenyl | 1100 | 800 |
| 1h | 4-Cl | H | 4-CF₃-Phenyl | 400 | 380 |
| 1j | 3,4-diCl | H | 4-F-Phenyl | 380 | 300 |
| 1k | 3,4-diCl | H | 4-CF₃-Phenyl | 270 | 229 |
Key SAR Insights:
-
Phenyl Ring (R¹) Substitution: Introducing electron-withdrawing groups, such as chlorine (Cl), at the 4-position of the phenyl ring significantly enhances activity (compare 1a and 1d ). A 3,4-dichloro substitution pattern further increases potency (compare 1f and 1j ).
-
Amide (R³) Substitution: The nature of the R³ substituent on the amide nitrogen is critical. Aromatic rings are preferred over aliphatic groups like cyclohexyl. Electron-withdrawing groups on the R³-phenyl ring, such as 4-trifluoromethyl (4-CF₃), lead to a marked increase in both caspase-3 activation and growth inhibition (compare 1f and 1h ).
-
Optimal Combination: The most potent compound, 1k , combines the 3,4-dichloro substitution on the 2-phenyl ring with a 4-trifluoromethylphenyl group on the amide, demonstrating a synergistic effect of these modifications.[3]
Signaling Pathway and Experimental Workflow
The identified compounds induce apoptosis through the activation of caspases, which are key proteases in the apoptotic signaling cascade. This leads to the cleavage of specific cellular substrates like Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3]
Experimental Protocols
-
Cell-Based Caspase-3 Activation Assay: Human colorectal DLD-1 cells are plated in 96-well plates and incubated overnight. Compounds are added at various concentrations and incubated for a specified period (e.g., 24 hours). A luminogenic caspase-3 substrate (e.g., Caspase-Glo® 3/7) is added, and the resulting luminescence, which is proportional to caspase-3 activity, is measured using a luminometer. EC₅₀ values are calculated from dose-response curves.
-
PARP Cleavage Western Blot: DLD-1 cells are treated with the test compound for a set time. Cells are then lysed, and total protein is quantified. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for PARP, which detects both the full-length (e.g., 116 kDa) and the cleaved fragment (e.g., 89 kDa). After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. An increase in the cleaved PARP fragment indicates apoptotic activity.
Anti-inflammatory Activity: 2-Phenyl-Oxazole Derivatives as PDE4 Inhibitors
Phosphodiesterase 4 (PDE4) is a key enzyme in inflammatory cells that degrades cyclic AMP (cAMP). Inhibiting PDE4 increases cAMP levels, leading to a reduction in the production of pro-inflammatory mediators like TNF-α.[4] SAR studies have explored 4-phenyl-2-oxazole derivatives as potential PDE4 inhibitors.
Data Presentation: SAR of PDE4B Inhibitors
The table below shows the PDE4B inhibitory activity of 4-phenyl-2-oxazole derivatives with various substituents on the phenyl ring.[4]
| Compound | R (Phenyl Ring) | PDE4B Inhibition IC₅₀ (µM) |
| 5a | H | 10.2 |
| 5d | 4-F | 5.8 |
| 5e | 4-Cl | 4.6 |
| 5f | 4-Br | 3.5 |
| 5g | 4-CH₃ | 6.5 |
| 5j | 4-OCH₃ | 1.4 |
| Rolipram | (Reference Drug) | 2.0 |
Key SAR Insights:
-
Para-Substitution: Introducing substituents at the para-position of the phenyl ring is generally favorable for activity compared to the unsubstituted analog (5a ).
-
Electron-Withdrawing Groups: Halogens (F, Cl, Br) at the para-position enhance inhibitory activity, with potency increasing with the size of the halogen (5d, 5e, 5f ).
-
Electron-Donating Groups: A para-methoxy group (OCH₃) provides the most significant boost in potency, resulting in compound 5j which is more active than the reference drug Rolipram.[4] Molecular docking studies suggest the methoxy group forms favorable interactions within the metal-binding pocket of the PDE4B active site.[4]
Logical Relationship Diagram
Experimental Protocols
-
In Vitro PDE4B Enzyme Inhibition Assay: The assay is performed using a commercially available PDE4B enzyme. The reaction mixture contains the enzyme, the test compound at various concentrations, and a fluorescently labeled cAMP substrate in an assay buffer. The reaction is initiated and incubated at room temperature. The PDE4B enzyme hydrolyzes the cAMP substrate. A stop reagent containing a binding agent is then added, which binds to the remaining unhydrolyzed substrate. The mixture is excited with polarized light, and the fluorescence polarization (FP) is measured. A low FP value indicates high enzyme activity (more substrate hydrolyzed), while a high FP value indicates low enzyme activity (inhibition). IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion
The 2-phenyl-oxazole core is a highly adaptable scaffold for drug discovery. As demonstrated in the comparative examples, specific substitution patterns on the phenyl ring and other positions of the oxazole are crucial for determining biological activity and mechanism of action. For the 2-phenyl-oxazole-4-carboxamide series, electron-withdrawing groups on both the 2-phenyl ring and the amide substituent synergistically enhance pro-apoptotic activity in cancer cells.[3] In contrast, for 4-phenyl-2-oxazole derivatives targeting PDE4B, electron-donating groups like methoxy at the para-position of the phenyl ring are most effective for improving anti-inflammatory potential.[4] These distinct SAR trends underscore the importance of targeted library design and detailed biological evaluation in harnessing the therapeutic potential of this versatile heterocyclic motif.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(4-IODO-PHENYL)-OXAZOLE and its Bromo- and Chloro- Analogs for Drug Discovery
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-(4-IODO-PHENYL)-OXAZOLE and its corresponding bromo- and chloro- analogs. In drug discovery and medicinal chemistry, the substitution of one halogen for another on a lead compound—a practice known as halogen bioisosterism—is a critical strategy for optimizing pharmacological properties. This can influence the compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. This document summarizes the known physicochemical properties, potential biological activities based on related structures, and standardized experimental protocols for the synthesis and evaluation of these compounds.
Physicochemical Properties
| Property | 2-(4-CHLORO-PHENYL)-OXAZOLE | 2-(4-BROMO-PHENYL)-OXAZOLE | This compound |
| Molecular Formula | C₉H₆ClNO | C₉H₆BrNO | C₉H₆INO[1] |
| Molecular Weight ( g/mol ) | 179.60 | 224.05 | 271.05[1] |
| Physical Form | Data not available | Data not available | White Solid[2] |
| Melting Point (°C) | Data not available | Data not available | Data not available |
| Boiling Point (°C) | Data not available | Data not available | Data not available |
| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol.[3] | Expected to be soluble in organic solvents like DMSO and ethanol.[3] | Expected to be soluble in organic solvents like DMSO and ethanol.[3] |
Synthesis and Characterization: Experimental Protocols
The synthesis of 2-(4-halophenyl)-oxazoles can be achieved through several established methods for oxazole ring formation. The Robinson-Gabriel synthesis is a classic and reliable approach.
General Synthesis via Robinson-Gabriel Reaction
This method involves the cyclodehydration of an intermediate α-acylamino ketone. The general steps are:
-
Amidation: Reaction of a 4-halo-phenacyl halide (e.g., 2-bromo-1-(4-iodophenyl)ethan-1-one) with formamide to yield the N-(2-(4-halophenyl)-2-oxoethyl)formamide intermediate.
-
Cyclodehydration: The intermediate is then treated with a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, to induce ring closure and formation of the 2-(4-halophenyl)-oxazole.
Detailed Protocol:
-
Step A (Amidation): To a solution of the appropriate 2-bromo-1-(4-halophenyl)ethan-1-one (1.0 eq) in a suitable solvent such as toluene, add formamide (3.0 eq). Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). After completion, cool the reaction mixture and partition between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Step B (Cyclodehydration): Dissolve the crude intermediate from Step A in a minimal amount of a dehydrating agent like phosphorus oxychloride at 0 °C. Allow the reaction to warm to room temperature and then heat at 80-100 °C for 2-4 hours. Carefully quench the reaction by pouring it onto crushed ice. Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure 2-(4-halophenyl)-oxazole.
-
Characterization: The final structure and purity of each analog are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Experimental Workflow Diagram
The following diagram illustrates a comprehensive workflow for the comparative analysis of the three halogenated analogs.
Biological Activity and Structure-Activity Relationship (SAR)
Oxazole derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties.[4] The specific substitution pattern on the phenyl ring plays a crucial role in determining the potency and selectivity of these actions.
While direct comparative studies on these three specific analogs are limited, data from related compounds suggest that the nature of the halogen at the 4-position of the phenyl ring is a key determinant of biological activity.
-
Antimicrobial Activity: Halogenated phenyl groups are common motifs in antimicrobial agents. For instance, 4-(4-bromophenyl)-2-tert-butyloxazole has been reported to be an active antibacterial compound.[4] Similarly, derivatives of 5-(4-chlorophenyl)oxazole have shown potential antimicrobial and antifungal properties.[5][6]
-
Anticancer Activity: Many oxazole-containing compounds exhibit cytotoxicity against various cancer cell lines.[5] The halogen atom can influence cell permeability and binding affinity to biological targets through halogen bonding and other electronic effects.
Structure-Activity Relationship (SAR) Insights:
-
Lipophilicity and Permeability: The lipophilicity of the compounds increases in the order Cl < Br < I. This can affect cell membrane permeability, with more lipophilic compounds often showing better cell penetration, which can lead to enhanced activity.
-
Electronic Effects: The electronegativity decreases from Cl to I. This alters the electron density of the phenyl ring and the entire molecule, which can impact binding to target proteins.
-
Halogen Bonding: Iodine, and to a lesser extent bromine and chlorine, can act as halogen bond donors. This is a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in biological targets, which can significantly enhance binding affinity and, consequently, biological activity.
Potential Signaling Pathway: Inhibition of Bacterial Cell Division
Many antimicrobial agents function by disrupting essential cellular processes. One such target is the FtsZ protein, a prokaryotic homolog of tubulin that is crucial for bacterial cell division. Inhibition of FtsZ polymerization leads to filamentation and eventual cell death. The diagram below illustrates this potential mechanism of action.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-(4-Bromophenyl)-1,2-oxazole | C9H6BrNO | CID 71373672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid [cymitquimica.com]
- 5. Buy 5-(4-Chlorophenyl)-2,4-dimethyl-1,3-oxazole | 651059-73-3 [smolecule.com]
- 6. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data comparison of synthesized vs commercial 2-(4-IODO-PHENYL)-OXAZOLE
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Spectroscopic Comparison of Synthesized versus Commercial 2-(4-Iodo-Phenyl)-Oxazole.
Data Presentation: Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 2-(4-iodophenyl)-oxazole. These values are derived from established principles of NMR, IR, and mass spectrometry, and by comparison with known data for similar aryl-oxazole structures.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | d | 2H | H-2', H-6' (Aromatic) |
| ~7.75 | d | 2H | H-3', H-5' (Aromatic) |
| ~7.70 | s | 1H | H-5 (Oxazole) |
| ~7.20 | s | 1H | H-4 (Oxazole) |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~161.5 | C-2 (Oxazole) |
| ~151.0 | C-5 (Oxazole) |
| ~138.0 | C-3', C-5' (Aromatic) |
| ~128.5 | C-2', C-6' (Aromatic) |
| ~127.0 | C-1' (Aromatic) |
| ~125.0 | C-4 (Oxazole) |
| ~95.0 | C-4' (Aromatic, C-I) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3140 | C-H stretching (Oxazole ring) |
| ~3080 | C-H stretching (Aromatic ring) |
| ~1610 | C=N stretching (Oxazole ring) |
| ~1590 | C=C stretching (Aromatic ring) |
| ~1500 | C=C stretching (Oxazole ring) |
| ~1050 | C-O-C stretching (Oxazole ring) |
| ~830 | C-H out-of-plane bending (para-substituted aromatic) |
| ~500 | C-I stretching |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Assignment |
| 271 | [M]⁺ (Molecular ion) |
| 144 | [M - I]⁺ |
| 116 | [M - I - CO]⁺ |
| 104 | [4-Iodobenzonitrile]⁺ |
| 76 | [C₆H₄]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of 2-(4-iodophenyl)-oxazole.
Synthesis of 2-(4-Iodophenyl)-Oxazole
A common method for the synthesis of 2,5-disubstituted oxazoles involves the reaction of an α-haloketone with an amide. For 2-(4-iodophenyl)-oxazole, a potential route could involve the reaction of 4-iodobenzamide with a suitable α-haloketone, such as 2-bromoacetaldehyde, in the presence of a base and a suitable solvent like DMF or acetonitrile, followed by cyclization upon heating. Purification is typically achieved by column chromatography on silica gel.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra would be recorded on an FTIR spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) or electron ionization (EI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.
Mandatory Visualization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of 2-(4-iodophenyl)-oxazole.
Caption: Workflow for the synthesis and spectroscopic analysis of 2-(4-iodophenyl)-oxazole.
Objective Comparison
When comparing the spectroscopic data of a newly synthesized batch of 2-(4-iodophenyl)-oxazole against a commercial standard (or the predicted data presented here), the following points should be considered:
-
¹H and ¹³C NMR: The chemical shifts, multiplicities, and integration values should be in close agreement. For the synthesized sample, the presence of residual solvent peaks (e.g., from ethyl acetate, hexane used in chromatography) or starting material peaks would indicate incomplete purification. The aromatic region of the ¹H NMR should show a clear AA'BB' pattern for the para-substituted phenyl ring.
-
IR Spectroscopy: The presence of all characteristic peaks for the oxazole and iodophenyl moieties is crucial. In a synthesized sample, the absence of a broad O-H or N-H stretch (around 3200-3400 cm⁻¹) and a strong C=O stretch (around 1680 cm⁻¹) would indicate the complete conversion of the starting amide.
-
Mass Spectrometry: The molecular ion peak at m/z 271 should be observed. The isotopic pattern for the iodine atom (a single stable isotope at 127 amu) will be distinct. The fragmentation pattern should be consistent with the predicted fragments. For a synthesized sample, the absence of peaks corresponding to starting materials or major by-products in the mass spectrum is a key indicator of purity.
By carefully comparing these spectroscopic fingerprints, researchers can confidently verify the successful synthesis and purity of 2-(4-iodophenyl)-oxazole, ensuring the quality of the material for subsequent applications in drug discovery and development.
A Comparative Efficacy Analysis of Novel Oxazole-Based Inhibitors In Vitro and In Vivo
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold has emerged as a privileged structure in medicinal chemistry, yielding a diverse array of compounds with potent anticancer activity. This guide provides an objective comparison of the in vitro and in vivo efficacy of three distinct classes of novel oxazole-based inhibitors, supported by experimental data. The inhibitors highlighted target different oncogenic pathways: PIM-1 kinase, HER2/ETC Complex I, and tubulin polymerization.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative efficacy data for a representative compound from each class, providing a clear comparison of their potency and in vivo activity.
Table 1: In Vitro Efficacy of Novel Oxazole-Based Inhibitors
| Compound Class | Representative Compound | Target(s) | Cancer Cell Line | IC50/GI50 (nM) |
| PIM-1 Kinase Inhibitor | Compound 10f (a 2,5-disubstituted-1,3,4-oxadiazole) | PIM-1 Kinase | PC-3 (Prostate) | 16 |
| HepG2 (Liver) | 130 | |||
| MCF-7 (Breast) | 5370 | |||
| HER2/ETC Inhibitor | Mubritinib | HER2, Mitochondrial ETC Complex I | SNU-16R (Gastric) | Data not specified |
| SK-BR3 (Breast) | Data not specified | |||
| NCI-H1975 (Lung) | Dose-dependent | |||
| A549 (Lung) | Dose-dependent | |||
| Tubulin Polymerization Inhibitor | PC-046 (a diaryl-oxazole) | Tubulin | MV-4-11 (AML) | Data not specified |
| MM.1S (Multiple Myeloma) | Data not specified | |||
| DU-145 (Prostate) | Data not specified | |||
| 1,3-Oxazole Sulfonamide (2-chloro-5-methylphenyl analogue) | Tubulin | Leukemia Cell Lines (mean) | 48.8 | |
| 1,3-Oxazole Sulfonamide (1-naphthyl analogue) | Tubulin | Leukemia Cell Lines (mean) | 44.7 |
Table 2: In Vivo Efficacy of Novel Oxazole-Based Inhibitors
| Compound Class | Representative Compound | Animal Model | Tumor Type | Dosing | Tumor Growth Inhibition |
| PIM-1 Kinase Inhibitor | Compound 10f | PC-3 Xenograft Mouse Model | Prostate Cancer | Not specified | 64.2% |
| HER2/ETC Inhibitor | Mubritinib | BCBL1 and BC1 Xenograft Mice | Primary Effusion Lymphoma | 25 mg/kg, once daily (oral) | Significant slowing of tumor growth |
| Tubulin Polymerization Inhibitor | PC-046 | MV-4-11 Xenograft (SCID mice) | Acute Myeloid Leukemia | Not specified | Statistically significant |
| MM.1S Xenograft (SCID mice) | Multiple Myeloma | Not specified | Statistically significant | ||
| DU-145 Xenograft (SCID mice) | Prostate Cancer | Not specified | Statistically significant |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a deeper understanding of the presented data.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of the oxazole-based inhibitors for 48-72 hours.
-
MTT Addition: After the incubation period, the media is removed, and 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vitro Kinase Inhibition Assay (for PIM-1 Inhibitor)
-
Assay Setup: Recombinant PIM-1 kinase, a fluorescently labeled substrate peptide, and ATP are combined in a microplate well.
-
Inhibitor Addition: The oxazole-based inhibitor (e.g., compound 10f) is added at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature.
-
Detection: The degree of substrate phosphorylation is measured using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
IC50 Calculation: The IC50 value for kinase inhibition is determined from the resulting dose-response curve.
In Vitro Tubulin Polymerization Assay
-
Assay Preparation: Purified tubulin is mixed with a polymerization buffer containing GTP in a microplate.
-
Inhibitor Incubation: The oxazole-based tubulin inhibitor (e.g., PC-046 or 1,3-oxazole sulfonamides) is added to the wells at various concentrations.
-
Polymerization Monitoring: The plate is incubated at 37°C, and the increase in absorbance at 340 nm (due to light scattering by microtubules) is monitored over time using a plate reader.
-
IC50 Determination: The concentration of the inhibitor that reduces the rate of tubulin polymerization by 50% is determined.
In Vivo Xenograft Mouse Model
-
Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells (e.g., PC-3, MV-4-11).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into control and treatment groups. The oxazole-based inhibitor is administered orally or via intraperitoneal injection at a specified dose and schedule. A vehicle control is administered to the control group.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Efficacy Evaluation: The study is terminated when tumors in the control group reach a predetermined size. The percentage of tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to the control group.
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the discussed oxazole-based inhibitors.
Caption: PIM-1 Kinase Signaling Pathway and Inhibition by Compound 10f.
Caption: Dual Mechanism of Mubritinib on HER2 and Mitochondrial ETC Complex I.
Caption: Experimental Workflow for Developing Oxazole-Based Tubulin Inhibitors.
A Head-to-Head Comparison of a Novel Oxazole Derivative with a Known Anticancer Drug
An Objective Analysis of Anticancer Efficacy for Researchers, Scientists, and Drug Development Professionals
Introduction
The search for novel, more effective, and selective anticancer agents is a cornerstone of oncological research. The oxazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties. This guide provides a head-to-head comparison of a promising oxazole-containing compound with a well-established anticancer drug, Etoposide.
It is important to note that while the topic of interest is 2-(4-IODO-PHENYL)-OXAZOLE, a thorough literature search did not yield specific experimental data on the anticancer activity of this particular molecule. Therefore, for the purpose of this comparative guide, we will be analyzing a structurally related and highly potent benzoxazole derivative, 2-(4-(morpholino)-3-(methoxy)phenyl)-5-chlorobenzoxazole , for which robust experimental data is available. This compound shares the core phenyl-oxazole-like motif and provides valuable insights into the potential of this chemical class. The comparison is made against Etoposide, a widely used chemotherapeutic agent, using the human non-small cell lung cancer (NSCLC) cell line NCI-H460 as a model system.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of the selected benzoxazole derivative and Etoposide against the NCI-H460 human non-small cell lung cancer cell line. A lower IC50 value indicates greater potency.
| Compound | Target Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| 2-(4-(morpholino)-3-(methoxy)phenyl)-5-chlorobenzoxazole | NCI-H460 | 0.4 | Etoposide | 6.1 |
Data sourced from a study on the synthesis and antiproliferative evaluation of novel 2-(3,4-disubstituted phenyl)benzoxazole derivatives.[1]
Experimental Protocols
The following is a detailed methodology for a standard in vitro cytotoxicity assay, such as the MTT assay, which is commonly used to determine the IC50 values presented above.
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding:
-
Human cancer cell lines (e.g., NCI-H460) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested from culture flasks, counted, and seeded into 96-well microtiter plates at a density of 5,000 to 10,000 cells per well.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Stock solutions of the test compounds (e.g., the benzoxazole derivative and Etoposide) are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
A series of dilutions of the test compounds are prepared in the culture medium.
-
The medium from the cell-seeded plates is removed, and 100 µL of the medium containing various concentrations of the test compounds is added to the wells. Control wells receive medium with the vehicle (DMSO) only.
-
The plates are incubated for a further 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.
-
The plates are incubated for an additional 2 to 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed from the wells.
-
100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
The plates are gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.
-
-
Data Analysis:
-
The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Signaling Pathway Diagram
A plausible mechanism of action for many anticancer agents involves the inhibition of signaling pathways crucial for cell survival and proliferation, such as the PI3K/Akt pathway.
Caption: PI3K/Akt signaling pathway and points of intervention for anticancer drugs.
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical in vitro cytotoxicity assay.
Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.
References
A Comparative Guide to 2-(4-IODO-PHENYL)-OXAZOLE: Experimental and Computational Insights into a Phenyl-Oxazole Scaffold
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2-(4-IODO-PHENYL)-OXAZOLE, contextualizing its potential within the broader class of biologically active phenyl-oxazole derivatives. Due to the limited publicly available experimental data for this specific molecule, this guide draws upon established findings for structurally related compounds to project its potential therapeutic applications and guide future research.
Physicochemical Properties
A foundational step in drug discovery is the characterization of a compound's physicochemical properties. For this compound, the available data provides a basic profile for this small molecule.
| Property | Value | Source |
| CAS Number | 195436-88-5 | Supplier Catalogs |
| Molecular Formula | C₉H₆INO | Supplier Catalogs |
| Molecular Weight | 271.05 g/mol | Supplier Catalogs |
| Physical Form | White Solid | Supplier Catalogs |
| Purity | ≥96% | Supplier Catalogs |
Comparative Biological Activity of Phenyl-Oxazole Derivatives
While specific biological activity for this compound is not extensively documented in peer-reviewed literature, the 2-phenyl-oxazole core is a well-established pharmacophore present in compounds with a wide range of biological activities. The introduction of a halogen, such as iodine, at the 4-position of the phenyl ring can significantly influence potency, selectivity, and pharmacokinetic properties. Below is a comparison with other 2-phenyl-oxazole derivatives that have been evaluated for various therapeutic targets.
| Compound/Derivative Class | Biological Activity | Reported IC₅₀/Activity | Key Findings |
| 2-Anilino-5-phenyloxazole Derivatives | Anticancer (VEGFR2 kinase inhibitors) | Potent enzymatic and cellular inhibition | Optimization of both aryl rings led to highly potent inhibitors. |
| 2-Phenyl-benzo[d]oxazole-7-carboxamide Derivatives | Antibacterial (Staphylococcus aureus Sortase A inhibitors) | IC₅₀ = 19.8-184.2 μM | The substituent at the 7-position of the benzoxazole is crucial for inhibitory activity. |
| 5-Phenyl-2-furan and 4-phenyl-2-oxazole Derivatives | Anti-inflammatory (PDE4 inhibitors) | Compound 5j IC₅₀ = 1.4 μM against PDE4 | Introduction of a methoxy group at the para-position of the phenyl ring enhanced inhibitory activity. |
| Phenolic 2-Phenylbenzo[d]oxazole Derivatives | Tyrosinase Inhibitors (Skin-lightening agents) | Compound 3 IC₅₀ = 0.51 μM | A resorcinol structure on the phenyl ring is important for potent tyrosinase inhibition. |
| 4-(3'-indolyl)oxazole Derivatives | Anticancer | Cytotoxic against various cancer cell lines | Specific derivatives showed high cytotoxicity and selectivity. |
Experimental Protocols: A Representative Example
To facilitate the experimental validation of this compound and its analogs, a detailed protocol for a common in vitro cytotoxicity assay is provided below.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing Experimental and Logical Frameworks
To better illustrate the processes involved in the evaluation of novel compounds like this compound, the following diagrams are provided.
Safety Operating Guide
Safe Disposal of 2-(4-IODO-PHENYL)-OXAZOLE: A Comprehensive Guide
For Immediate Reference: 2-(4-IODO-PHENYL)-OXAZOLE is classified as a hazardous substance that is fatal if swallowed or inhaled, harmful in contact with skin, and very toxic to aquatic life with long-lasting effects. Proper disposal procedures are critical to ensure personnel safety and environmental protection. This substance must be managed as regulated hazardous waste.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with institutional and local regulations, is mandatory.
Hazard Identification and Classification
The following table summarizes the key hazard classifications for this compound as per the Globally Harmonized System (GHS).
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn to minimize exposure.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields | Protects eyes from potential splashes of the chemical or its solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Wear respiratory protection. Work under a hood. | Minimizes inhalation of any potential dust, vapors, or aerosols. |
Step-by-Step Disposal Protocol
The following protocol outlines the standard procedure for the safe disposal of this compound from a laboratory setting.
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste".[1]
-
This container must be separate from non-halogenated organic waste, aqueous waste, and solid waste streams to prevent dangerous reactions and to facilitate proper disposal by waste management professionals.[1]
2. Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing boats, contaminated paper towels), in the designated "Halogenated Organic Waste" container.[1]
-
Ensure the waste container is made of a compatible material and has a secure, tight-fitting lid.[1]
3. Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[2]
-
The storage area should be locked up or accessible only to qualified or authorized personnel.
4. Arranging for Disposal:
-
Once the container is nearly full (typically around 75% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) or equivalent waste management personnel.[1]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Under no circumstances should this chemical be disposed of down the drain or mixed with general waste. [1]
5. Spill Management:
-
In the event of a spill, alert personnel in the immediate area.[1]
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[1]
-
Carefully collect the absorbent material and spilled substance using non-sparking tools.[1]
-
Place the collected waste into the designated "Halogenated Organic Waste" container.[1]
-
Decontaminate the spill area with a suitable solvent and dispose of cleaning materials as hazardous waste.[1]
-
For large spills, evacuate the area and contact your institution's emergency response team.[1]
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(4-IODO-PHENYL)-OXAZOLE
Essential Safety & Handling Guide: 2-(4-IODO-PHENYL)-OXAZOLE
This guide provides critical safety and logistical information for the handling and disposal of this compound. The following procedures are based on established best practices for handling structurally similar chemical compounds. Researchers, scientists, and drug development professionals should handle this compound with caution in a controlled laboratory environment.
Hazard Assessment
Physical and Chemical Properties
A summary of the known physical and chemical properties for this compound is provided below.
| Property | Value |
| CAS Number | 195436-88-5 |
| Molecular Formula | C9H6INO[4] |
| Molecular Weight | 271.06 g/mol |
| Physical Form | White Solid |
| Purity | 96% |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1-2003 standards. A face shield should be used for splash-prone operations.[1] | Protects eyes from splashes of the chemical or its solutions.[1][3] |
| Hand Protection | Chemically resistant gloves such as nitrile or neoprene. Consider double-gloving for extended contact.[1] | Prevents direct skin contact with the chemical.[1] |
| Body Protection | A flame-resistant lab coat is required. For procedures with a high risk of splashing, a chemical-resistant apron is also recommended.[1] | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | All handling should occur in a certified chemical fume hood to minimize inhalation exposure.[1] | Minimizes inhalation of any potential dust, vapors, or aerosols.[1][5] |
Operational and Disposal Plans
Handling and Storage
-
Engineering Controls : Always handle this compound in a chemical fume hood.[6]
-
Handling : Avoid the formation of dust and aerosols.[3] Avoid contact with skin, eyes, and clothing.[6]
-
Storage : Store in a tightly closed container in a dry, well-ventilated place.[6] Keep refrigerated as recommended for similar compounds.[6]
Spill Response Protocol
-
Small Spills :
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[5]
-
Carefully collect the absorbent material and spilled substance using non-sparking tools.[5]
-
Place the collected waste into a designated "Halogenated Organic Waste" container.[5]
-
Decontaminate the spill area with a suitable solvent and dispose of cleaning materials as hazardous waste.[5]
-
-
Large Spills :
-
Evacuate the area immediately.
-
Notify your institution's Environmental Health and Safety (EHS) department and emergency response team.[5]
-
Disposal Protocol
This compound is a halogenated organic compound and requires specialized disposal.
-
Waste Segregation : Designate a specific, clearly labeled waste container for "Halogenated Organic Waste".[5] This must be kept separate from non-halogenated waste streams.[5]
-
Waste Collection : Collect all waste containing this compound, including contaminated materials like weighing paper and gloves, in the designated container.[5]
-
Container Management : Ensure the waste container is made of a compatible material and has a secure lid. Store the container in secondary containment.[5]
-
Disposal : Arrange for the collection of the waste container through your institution's EHS or equivalent waste management service.[5] Do not dispose of this chemical down the drain.[5]
Experimental Workflow Diagram
The following diagram outlines the standard operational workflow for handling this compound, emphasizing critical safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
